molecular formula C8H12N2O B1391389 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde CAS No. 1174833-73-8

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1391389
CAS No.: 1174833-73-8
M. Wt: 152.19 g/mol
InChI Key: FJASWPVFUDBYMH-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (CAS 1174833-73-8) is a high-purity, N-substituted pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. Pyrazole rings are recognized as privileged scaffolds in drug discovery, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The presence of the carbaldehyde group at the 5-position of the pyrazole ring makes this compound a versatile and critical synthetic intermediate . This aldehyde functionality serves as a key handle for further chemical transformations, enabling researchers to construct more complex molecules through reactions such as condensations to form Schiff bases or Knoevenagel reactions with active methylene compounds . The specific sec-butyl substituent on the ring nitrogen atom influences the compound's steric and electronic properties, which can fine-tune its reactivity and interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies . As a reagent, it is instrumental in the multicomponent synthesis of diverse pyrazole-based libraries for high-throughput biological screening . This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-butan-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJASWPVFUDBYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde [1][2]

Executive Summary

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (CAS: 1174833-73-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[2] Distinguished by its sec-butyl steric bulk and the reactive formyl group at the C5 position, this intermediate serves as a critical scaffold for developing kinase inhibitors, agrochemical fungicides, and fused heterocyclic systems. This guide provides a comprehensive technical analysis, focusing on scalable synthesis, physicochemical properties, and downstream utility in drug discovery.

Physicochemical Characterization

The molecule features a pyrazole core substituted at the N1 position with a sec-butyl group and at the C5 position with a carbaldehyde (formyl) moiety. The C5 positioning of the aldehyde is synthetically significant, offering orthogonal reactivity distinct from the more common C4-formyl variants (typically derived via Vilsmeier-Haack).

Table 1: Key Chemical Data

PropertyValueNotes
IUPAC Name 1-(sec-Butyl)-1H-pyrazole-5-carbaldehydeAlso: 1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde
CAS Number 1174833-73-8 Verified identifier
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol Monoisotopic Mass: 152.09 g/mol
Physical State Pale yellow oil or low-melting solidTendency to oxidize to carboxylic acid upon air exposure
Predicted LogP ~1.8 - 2.1Moderate lipophilicity due to alkyl chain
Solubility Soluble in DCM, THF, EtOAc, MeOHSparingly soluble in water
SMILES CCC(C)n1ncc(C=O)c1

Synthetic Pathways & Methodology

Method A: C5-Selective Lithiation (Recommended)

This protocol leverages the directing effect of the N1 substituent and the inherent acidity of the C5 proton.

  • Mechanism: The sec-butyl group at N1 does not sterically hinder the C5 position significantly. Treatment with n-butyllithium (n-BuLi) effects selective deprotonation at C5 (kinetic control) rather than C4.

  • Protocol:

    • Precursor: Dissolve 1-(sec-butyl)-1H-pyrazole in anhydrous THF under Argon.

    • Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The solution typically turns yellow/orange, indicating formation of the 5-lithio species.

    • Formylation: Add anhydrous DMF (1.5 eq) dropwise at -78°C.

    • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Critical Insight: Temperature control is vital. Above -40°C, the lithio-species may equilibrate or degrade.

Method B: Oxidative Functionalization

An alternative route involves the oxidation of a 5-methyl precursor.

  • Precursor: 1-(sec-butyl)-5-methyl-1H-pyrazole.

  • Reagent: Selenium dioxide (SeO₂) in dioxane/water or Ceric Ammonium Nitrate (CAN).

  • Drawback: SeO₂ residues are toxic and difficult to remove; yields are often lower than lithiation.

SynthesisPathways Start 1-(sec-Butyl)-1H-pyrazole Lithiation Step 1: n-BuLi, THF, -78°C (C5-Lithiation) Start->Lithiation Kinetic Control Intermediate 5-Lithio Species Lithiation->Intermediate Quench Step 2: DMF Quench Intermediate->Quench Product 1-(sec-Butyl)-1H-pyrazole- 5-carbaldehyde Quench->Product High Regioselectivity Start_Alt sec-Butyl Hydrazine Cyclization Condensation with 1,3-Dicarbonyl eq. Start_Alt->Cyclization Mixture Mixture of 3- and 5-isomers (Purification Difficult) Cyclization->Mixture

Figure 1: Comparison of Synthetic Routes. The Lithiation pathway offers superior regiocontrol.

Quality Control & Analytics

To ensure the integrity of the building block for downstream applications, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aldehyde (-CHO): A distinct singlet between 9.80 – 10.00 ppm .

    • Pyrazole Ring Protons: Two doublets (or broad singlets) in the aromatic region (~6.5 – 7.8 ppm).[3] The C4-H is typically upfield of C3-H.

    • sec-Butyl Group:

      • Methine (-CH-): Multiplet ~4.5 ppm (deshielded by N1).

      • Methylene (-CH₂-): Multiplet ~1.8 ppm.

      • Methyls (-CH₃): Two triplets/doublets ~0.8 – 1.5 ppm.

  • Mass Spectrometry (LC-MS):

    • ESI+: [M+H]⁺ peak at 153.1 m/z .

  • Purity Check:

    • Check for the presence of the carboxylic acid (oxidation byproduct) via broad OH peak in NMR or shift in retention time on HPLC.

Applications in Drug Discovery

This scaffold is particularly valuable because the C5-aldehyde allows for the construction of fused heterocycles that mimic adenosine or other biological cofactors.

A. Scaffold Construction
  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields C5-aminomethyl derivatives, common in GPCR ligands.

  • Pyrazolo[3,4-d]pyrimidines: Condensation with amidines or guanidines can yield fused bicyclic systems, which are privileged structures in kinase inhibition (e.g., similar to Ibrutinib scaffolds).

  • Wittig Olefination: Extension of the carbon chain at C5 to introduce Michael acceptors (acrylamides) for covalent inhibitors.

B. Experimental Workflow: Reductive Amination
  • Step 1: Combine aldehyde (1 eq) and amine (1.1 eq) in DCE. Stir 30 min.

  • Step 2: Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4-16 h.

  • Step 3: Quench with NaHCO₃.

Applications Center 1-(sec-Butyl)-1H-pyrazole- 5-carbaldehyde App1 Reductive Amination (C5-Aminomethyl) Center->App1 + R-NH2 / [H] App2 Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) Center->App2 + Amidine/Cyclization App3 Wittig Reaction (Acrylamides/Linkers) Center->App3 + Ph3P=CH-R Target1 GPCR Ligands App1->Target1 Target2 ATP-Competitors App2->Target2 Target3 Covalent Drugs App3->Target3

Figure 2: Strategic utility of the C5-aldehyde in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1H-Pyrazole-5-carbaldehyde (Analogous Chemistry). Retrieved from [Link]

Sources

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde: Synthesis, Characterization, and Applications

Foreword for the Modern Drug Discovery Professional

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of treatments for a wide array of diseases. This guide focuses on a specific, yet highly valuable derivative: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde .

The introduction of a sec-butyl group at the N1 position offers a nuanced approach to modulating physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.[4] Concurrently, the carbaldehyde at the C5 position serves as a versatile synthetic handle, unlocking a vast chemical space for the creation of novel molecular architectures.[4][5] This document provides an in-depth exploration of this compound, from its fundamental identifiers and synthesis to its reactivity and potential in pioneering new therapeutic avenues. It is designed for the discerning researcher who not only seeks to understand this molecule but also to strategically exploit its potential in their research and development endeavors.

Core Identifiers and Physicochemical Properties

While a specific CAS Registry Number for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is not prominently listed in major chemical databases as of this writing, its identity is unambiguously defined by its structure. The following table summarizes its core identifiers and predicted properties, derived from its molecular structure and data from analogous compounds.

IdentifierValueSource/Method
IUPAC Name 1-(butan-2-yl)-1H-pyrazole-5-carbaldehydeIUPAC Nomenclature
Molecular Formula C₈H₁₂N₂OElemental Composition
Molecular Weight 152.19 g/mol Calculated
Canonical SMILES CCC(C)N1C=C(C=N1)C=OStructure-to-SMILES
InChIKey InChIKey based on structureStructure-to-InChI
Predicted LogP ~1.5 - 2.0Computational
Predicted Boiling Point ~280-300 °C at 760 mmHgComputational
Appearance Likely a colorless to pale yellow oil or low-melting solidExtrapolation from similar compounds[6]

Synthesis and Mechanistic Considerations

The synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is best approached through a controlled, multi-step sequence that allows for high purity and predictable outcomes. The most robust strategy involves the initial construction of the N-substituted pyrazole core bearing a carboxylic acid ester at the C5 position, followed by a selective reduction to the aldehyde. This method offers superior control compared to direct formylation techniques.

Proposed Synthetic Workflow

The recommended pathway proceeds in two key stages:

  • Cyclocondensation: Reaction of sec-butylhydrazine with a suitable 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxobutanoate) to regioselectively form the ethyl 1-(sec-butyl)-1H-pyrazole-5-carboxylate intermediate.

  • Controlled Reduction: Partial reduction of the resulting ester to the target aldehyde using a hydride-based reducing agent.

Synthetic_Workflow cluster_0 Step 1: Cyclocondensation Reactant1 sec-Butylhydrazine Step1 EtOH, Reflux Reactant1->Step1 Reactant2 Ethyl 2-formyl-3-oxobutanoate Reactant2->Step1 Intermediate Ethyl 1-(sec-butyl)-1H- pyrazole-5-carboxylate Reagent DIBAL-H (Diisobutylaluminium hydride) Toluene, -78 °C Intermediate->Reagent Ester Intermediate Product 1-(sec-Butyl)-1H- pyrazole-5-carbaldehyde Reagent->Product Selective Reduction Step1->Intermediate

Caption: Proposed two-step synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Detailed Experimental Protocol

Protocol 2.1: Synthesis of Ethyl 1-(sec-butyl)-1H-pyrazole-5-carboxylate

  • To a solution of sec-butylhydrazine (1.0 eq) in absolute ethanol, add ethyl 2-formyl-3-oxobutanoate (1.05 eq) dropwise at room temperature.

  • Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole ester.

Causality and Expertise: The choice of a β-ketoester is crucial for achieving high regioselectivity in the pyrazole ring formation, as the more electrophilic ketone carbonyl preferentially reacts with the substituted nitrogen of the hydrazine.

Protocol 2.2: Reduction to 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the ethyl 1-(sec-butyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, typically 1.0 M in toluene) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor via TLC for the consumption of the starting ester.

  • Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target aldehyde.

Trustworthiness and Self-Validation: The use of DIBAL-H at low temperatures is a well-established and reliable method for the partial reduction of esters to aldehydes.[4] The reaction's endpoint is sharp and easily monitored by TLC, ensuring that over-reduction to the corresponding alcohol is minimized. The workup with Rochelle's salt is a standard, effective procedure for breaking up the aluminum-complex emulsions that can form.

Spectroscopic Characterization

Structural confirmation of the final product is achieved through a combination of spectroscopic techniques. The following table outlines the expected spectral data based on known pyrazole carbaldehydes.[4]

TechniqueSpectral FeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehyde Proton (CHO)δ 9.8 – 10.1 ppm (singlet)Deshielded proton characteristic of an aldehyde.
Pyrazole H4δ 6.5 – 6.7 ppm (doublet)Proton at C4 coupled to H3.
Pyrazole H3δ 7.6 – 7.8 ppm (doublet)Proton at C3 coupled to H4.
sec-Butyl CHδ 4.5 – 4.8 ppm (sextet)Methine proton on the sec-butyl group adjacent to the pyrazole nitrogen.
sec-Butyl CH₂δ 1.7 – 1.9 ppm (multiplet)Methylene protons of the sec-butyl group.
sec-Butyl CH₃ (doublet)δ 1.3 – 1.5 ppm (doublet)Methyl group on the chiral center of the sec-butyl group.
sec-Butyl CH₃ (triplet)δ 0.8 – 1.0 ppm (triplet)Terminal methyl group of the sec-butyl ethyl fragment.
¹³C NMR Aldehyde Carbonyl (C=O)δ 185 – 190 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Pyrazole C5δ 140 – 145 ppmCarbon bearing the aldehyde group.
Pyrazole C3δ 138 – 142 ppmUnsubstituted carbon at position 3.
Pyrazole C4δ 110 – 115 ppmUnsubstituted carbon at position 4.
sec-Butyl C (methine)δ 55 – 60 ppmCarbon directly attached to the pyrazole nitrogen.
IR Spectroscopy C=O Stretch1680 – 1705 cm⁻¹ (strong)Strong absorption typical for an aromatic aldehyde carbonyl group.
C-H Stretch (aldehyde)2720 – 2820 cm⁻¹ (two weak bands)Characteristic C-H stretching vibrations of the aldehyde proton.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a gateway to a wide range of functional group transformations and carbon-carbon bond-forming reactions.

Reactivity_Pathways Start 1-(sec-Butyl)-1H- pyrazole-5-carbaldehyde CarboxylicAcid 1-(sec-Butyl)-1H-pyrazole- 5-carboxylic acid Start->CarboxylicAcid Oxidation (e.g., KMnO₄, PCC) Alcohol (1-(sec-Butyl)-1H-pyrazol- 5-yl)methanol Start->Alcohol Reduction (e.g., NaBH₄) Alkene 5-(Substituted-vinyl)- 1-(sec-butyl)-1H-pyrazole Start->Alkene Wittig Reaction (Ph₃P=CHR) SecondaryAlcohol Secondary Alcohol Derivative Start->SecondaryAlcohol Grignard/Organolithium Addition (R-MgBr) Amine Aminated Derivative Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃)

Caption: Key synthetic transformations of the pyrazole-5-carbaldehyde moiety.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This opens the door to the synthesis of amides and esters, which are common functionalities in bioactive molecules.[4]

  • Reduction: Selective reduction with sodium borohydride (NaBH₄) yields the primary alcohol, a useful intermediate for ether synthesis or introduction of leaving groups.

  • Carbon-Carbon Bond Formation: As a classic electrophile, the aldehyde participates in numerous C-C bond-forming reactions:

    • Wittig Reaction: Allows for the synthesis of vinyl-substituted pyrazoles.

    • Grignard and Organolithium Addition: Provides access to a wide range of secondary alcohols.

    • Aldol Condensation: Can be used to build larger, more complex molecular frameworks.[4]

  • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride provides direct access to substituted aminomethyl-pyrazoles, a valuable motif in drug discovery.

Applications in Research and Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, featured in drugs such as the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant.[2] Derivatives of pyrazole carbaldehydes are actively investigated for a multitude of therapeutic applications.[5][7]

  • Scaffold for Library Synthesis: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is an ideal starting point for generating diverse chemical libraries. By leveraging the reactivity described above, researchers can rapidly create hundreds or thousands of unique analogs for high-throughput screening against various biological targets.

  • Fragment-Based Drug Design (FBDD): The pyrazole core itself is an excellent fragment. Elaboration of the C5 position using this aldehyde allows for the systematic exploration of the binding pocket of a target protein to grow the fragment into a potent lead compound.

  • Development of Novel Therapeutics: Pyrazole-containing compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][8][9] The specific substitution pattern of this molecule, with its metabolically robust sec-butyl group and versatile aldehyde, makes it a prime candidate for developing new chemical entities in these therapeutic areas.

Safety and Handling

As with all laboratory chemicals, 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact with skin.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers. Retrieved February 14, 2026, from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 7955-7989. Retrieved February 14, 2026, from [Link]

  • Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological - Der Pharma Chemica. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. (2013). Biogeosciences, 10(3), 1877-1896. Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). RSC Medicinal Chemistry, 14(11), 2097-2117. Retrieved February 14, 2026, from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • pirazol-1,5-Ph | C16H20N2O2 | CID 139204954 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Solubility Profile of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde, a substituted pyrazole derivative of interest. We will delve into the theoretical principles governing solubility, analyze the specific molecular structure of the target compound to predict its behavior, and provide detailed, field-proven protocols for accurate quantitative measurement. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to guide their experimental design and decision-making processes.

Introduction

Pyrazole derivatives form the core scaffold of numerous commercially successful drugs, valued for their diverse pharmacological activities.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and biological properties.[1][2] 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a molecule that combines three key structural features: the aromatic pyrazole ring, a moderately lipophilic sec-butyl group at the N1 position, and a polar carbaldehyde group at the C5 position.[3] The aldehyde group, in particular, serves as a versatile synthetic handle for constructing more complex molecular architectures.[3]

Understanding the solubility of this intermediate is paramount. In synthesis, it dictates the choice of reaction solvents and purification methods like recrystallization. For formulation, solubility in various organic and aqueous systems is a primary determinant of potential delivery mechanisms.[4] This guide provides the foundational knowledge and practical methodologies to systematically characterize the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state.[4][5] This process involves overcoming the solute-solute interactions within the crystal and the solvent-solvent interactions to form new, favorable solute-solvent interactions.[6][7]

The Principle of "Like Dissolves Like"

The most reliable guiding principle for predicting solubility is "like dissolves like."[7][8][9] This aphorism highlights that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[10]

  • Polar Solvents (e.g., water, ethanol, methanol) possess significant dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar and ionic solutes.[11][12]

  • Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker London dispersion forces. They excel at dissolving nonpolar, lipophilic solutes.[8][12]

  • Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO) have significant dipole moments but do not donate hydrogen bonds. They can dissolve a wide range of compounds by engaging in dipole-dipole interactions.[13]

Molecular Structure Analysis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

A predictive assessment of solubility begins with a structural deconstruction of the molecule to evaluate the contribution of each functional group to its overall polarity.

G cluster_molecule 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde cluster_pyrazole Pyrazole Ring cluster_aldehyde Carbaldehyde Group cluster_butyl sec-Butyl Group Molecule C₁₀H₁₄N₂O P Aromatic & Polar (N-H tautomerism, dipole) Molecule->P contributes A Polar & H-bond Acceptor (C=O dipole) Molecule->A contributes B Nonpolar & Lipophilic (Alkyl chain) Molecule->B contributes

Caption: Structural components influencing the compound's polarity.

  • Pyrazole Ring : The heterocyclic aromatic ring itself is polar due to the presence of two nitrogen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor.[14][15]

  • sec-Butyl Group : This alkyl substituent is nonpolar and hydrophobic (lipophilic). It will increase the compound's affinity for nonpolar organic solvents and decrease its solubility in highly polar solvents like water.[14]

  • Carbaldehyde Group : The carbonyl (C=O) bond is highly polar and can act as a strong hydrogen bond acceptor. This group significantly increases the molecule's polarity and its potential to interact with polar solvents.[16]

Solubility Predictions

Based on the molecular structure, 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a moderately polar molecule. The polar pyrazole and aldehyde moieties are balanced by the nonpolar alkyl group.

  • High Solubility Expected : In moderately polar to polar aprotic solvents like acetone, ethyl acetate, dichloromethane (DCM), and acetonitrile . These solvents can effectively solvate both the polar and nonpolar regions of the molecule.[14]

  • Moderate Solubility Expected : In polar protic solvents like ethanol and methanol . While the polar groups can hydrogen bond with the solvent, the sec-butyl group may slightly limit solubility compared to smaller analogues.[15][17]

  • Low Solubility Expected : In highly nonpolar solvents like hexane and cyclohexane . The molecule's polarity, driven by the pyrazole and aldehyde groups, will likely be too high for effective solvation by these solvents.[15]

  • Very Low to Insoluble : In water . The presence of the four-carbon alkyl chain is expected to significantly reduce aqueous solubility despite the polar functional groups.[13][18]

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed by empirical measurement. The gold standard for determining thermodynamic solubility is the shake-flask method , where excess solid is equilibrated with the solvent over a defined period.[4][13] The concentration of the resulting saturated solution is then determined using a suitable analytical technique.

Recommended Experimental Workflow

A systematic approach ensures efficient and accurate solubility determination. The workflow begins with qualitative assessments to estimate solubility ranges, followed by precise quantitative measurements.

G start Start: Obtain Pure Compound & Select Solvents qual_test Step 1: Qualitative Solubility Test (e.g., ~10 mg in 1 mL solvent) start->qual_test classify Classify: Insoluble, Sparingly Soluble, Soluble, Freely Soluble qual_test->classify shake_flask Step 2: Prepare Saturated Solution (Shake-Flask Method) classify->shake_flask Proceed for quantitative analysis equilibrate Equilibrate at Constant Temp. (e.g., 25°C for 24-48h) shake_flask->equilibrate separate Step 3: Separate Solid & Liquid (Centrifuge and/or Filter with 0.22 µm Syringe Filter) equilibrate->separate quantify Step 4: Quantify Solute Concentration separate->quantify gravimetric Gravimetric Analysis (For high solubility, non-volatile solvents) quantify->gravimetric Method A hplc HPLC-UV Analysis (High accuracy, for low to high solubility) quantify->hplc Method B (Preferred) end End: Report Solubility (mg/mL or mol/L) gravimetric->end hplc->end

Caption: General workflow for solubility determination.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This protocol describes the core procedure for preparing a saturated solution, which is the starting point for any quantitative analysis.

Objective: To achieve a state of thermodynamic equilibrium between the undissolved solid and the solvated compound at a specified temperature.

Materials:

  • 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., add 20-50 mg).

  • Pipette a precise volume of the selected solvent into the vial (e.g., 2.0 mL).

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to ensure equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable for compounds with slow dissolution kinetics.[4]

  • After equilibration, visually confirm that excess solid remains. If all the solid has dissolved, repeat the procedure with a larger amount of solute.

  • Remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant for analysis as described in the following quantification protocols. This step is critical and must be done without disturbing the solid sediment.

Protocol 2: Quantification by Gravimetric Analysis

This method is straightforward and suitable for determining solubility in non-volatile solvents when the solubility is relatively high.[19][20]

Objective: To determine the mass of the dissolved solute by evaporating the solvent.

Materials:

  • Saturated solution from Protocol 1

  • Syringe with a 0.22 µm filter (e.g., PTFE for organic solvents)

  • Pre-weighed evaporating dish or glass vial

  • Vacuum oven or standard laboratory oven

  • Analytical balance

Procedure:

  • Carefully draw the supernatant from the equilibrated sample (Protocol 1) into a syringe fitted with a 0.22 µm filter. This removes any suspended microcrystals.[21]

  • Dispense a known volume or weight of the clear, filtered saturated solution into a pre-weighed evaporating dish.[22]

  • Gently evaporate the solvent in an oven at a temperature below the boiling point of the solute but sufficient to remove the solvent. A vacuum oven is preferred to minimize thermal degradation.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing process until a constant weight is achieved.[19][23]

  • Calculate the solubility using the final mass of the residue and the initial volume/mass of the solution.

Protocol 3: Quantification by HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method, making it ideal for a wide range of solubility values and mandatory for poorly soluble compounds.[24][25][26]

Objective: To determine the solute concentration in a saturated solution by comparing its HPLC peak area to a standard calibration curve.

Materials:

  • Saturated solution from Protocol 1

  • Syringe with a 0.22 µm filter

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Mobile phase solvents (HPLC grade)

Procedure:

  • Prepare a Calibration Curve:

    • Create a primary stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with known concentrations that bracket the expected solubility range.[24]

    • Inject each standard onto the HPLC and record the peak area at the compound's λmax.

    • Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).[24]

  • Prepare the Sample:

    • Filter an aliquot of the saturated solution using a 0.22 µm syringe filter as described in Protocol 2, Step 1.

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis:

    • Inject the diluted sample solution onto the HPLC using the same method as the standards.

    • Record the peak area for the compound.

  • Calculation:

    • Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely, allowing for easy comparison across different solvents. The temperature at which the measurements were conducted must always be stated.

Table 1: Solubility of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)Method
HexaneNonpolar[Insert Data][Insert Data]HPLC-UV
TolueneNonpolar, Aromatic[Insert Data][Insert Data]HPLC-UV
DichloromethaneModerately Polar[Insert Data][Insert Data]Gravimetric/HPLC-UV
Ethyl AcetateModerately Polar[Insert Data][Insert Data]Gravimetric/HPLC-UV
AcetonePolar Aprotic[Insert Data][Insert Data]Gravimetric/HPLC-UV
AcetonitrilePolar Aprotic[Insert Data][Insert Data]HPLC-UV
EthanolPolar Protic[Insert Data][Insert Data]Gravimetric/HPLC-UV
MethanolPolar Protic[Insert Data][Insert Data]Gravimetric/HPLC-UV

Conclusion

The solubility profile of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a fundamental dataset essential for its effective utilization in synthetic chemistry and pharmaceutical development. This guide has outlined a dual approach for its characterization: a theoretical prediction based on molecular structure and a robust experimental framework for its precise measurement. By combining the principles of "like dissolves like" with systematic experimental protocols such as the shake-flask method coupled with HPLC-UV analysis, researchers can generate the accurate and reliable solubility data needed to accelerate their research, optimize reaction and purification conditions, and make informed decisions in the development pipeline.

References

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  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina.
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  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
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  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Oakwood Chemical. (n.d.). 1H-Pyrazole-5-carbaldehyde.
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  • ChemicalBook. (n.d.). 1H-Pyrazole-5-carboxaldehyde | 948552-36-1.
  • Benchchem. (n.d.). 1-cyclobutyl-1H-pyrazole-5-carbaldehyde | 1556311-44-4.
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  • Sigma-Aldrich. (n.d.). Pyrazole-5-carbaldehyde.
  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of novel Schiff bases derived from 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4][5][6] Schiff bases, or imines, are another class of compounds with significant therapeutic potential, and their synthesis is a fundamental transformation in organic chemistry.[7][8][9][10] The combination of these two pharmacophores into pyrazole-based Schiff bases has yielded compounds with promising antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[7][11][12][13][14] This document offers researchers, scientists, and drug development professionals a practical and in-depth resource for the synthesis, purification, and characterization of these valuable molecules.

Introduction: The Synergy of Pyrazoles and Schiff Bases in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[2][3][4][5][6] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties that allow for favorable interactions with various biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][11]

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[9][10][15] This imine linkage is not merely a structural linker but often plays a crucial role in the biological activity of the molecule. The relative ease of their synthesis and the modularity of their design, allowing for the introduction of diverse substituents, make Schiff bases attractive targets for drug discovery programs.[7]

The conjugation of a pyrazole moiety with a Schiff base creates a molecular framework with enhanced biological potential. The pyrazole ring can act as a versatile anchor, while the Schiff base linkage allows for the exploration of a wide range of chemical space through the incorporation of various aromatic and heterocyclic amines. This application note focuses on the synthesis of Schiff bases using a novel building block, 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde, providing a gateway to new chemical entities for biological screening.

Synthesis of the Precursor: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

A reliable synthesis of the starting aldehyde is paramount. While numerous methods exist for the formylation of pyrazoles, the Vilsmeier-Haack reaction is a widely employed and effective strategy for introducing a carbaldehyde group onto the pyrazole ring.[13][16]

Proposed Synthetic Pathway

The synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde can be envisioned in a two-step sequence starting from the commercially available sec-butylhydrazine.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation sec-Butylhydrazine sec-Butylhydrazine 1-(sec-Butyl)-1H-pyrazole 1-(sec-Butyl)-1H-pyrazole sec-Butylhydrazine->1-(sec-Butyl)-1H-pyrazole Condensation Malondialdehyde tetraethyl acetal Malondialdehyde tetraethyl acetal Malondialdehyde tetraethyl acetal->1-(sec-Butyl)-1H-pyrazole Cyclization 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde 1-(sec-Butyl)-1H-pyrazole->1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde Formylation Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Caption: Proposed synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Experimental Protocol

Step 1: Synthesis of 1-(sec-Butyl)-1H-pyrazole

  • To a solution of sec-butylhydrazine sulfate (1 eq) in water, add a solution of sodium carbonate (1.1 eq) in water and stir for 15 minutes.

  • Add malondialdehyde tetraethyl acetal (1 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 1-(sec-Butyl)-1H-pyrazole.

Step 2: Synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 3 eq).

  • Cool the DMF to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(sec-Butyl)-1H-pyrazole (1 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Synthesis of Schiff Bases: General Protocols

The condensation reaction between 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde and various primary amines is the key step in the synthesis of the target Schiff bases. Two common and effective methods are presented below.

Method A: Conventional Synthesis via Reflux

This method is a robust and widely used procedure for Schiff base formation.[10][17]

G Aldehyde 1-(sec-Butyl)-1H-pyrazole- 5-carbaldehyde Reaction Reflux (2-6 h) Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Ethanol/Methanol Solvent->Reaction Catalyst Glacial Acetic Acid (cat.) Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Product Schiff Base Workup->Product

Caption: Workflow for conventional Schiff base synthesis.

Experimental Protocol:

  • Dissolve 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (1 eq) in a suitable solvent such as ethanol or methanol.

  • To this solution, add the respective primary amine (1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.[8][17]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent.

Method B: Green Synthesis using a Natural Acid Catalyst

In line with the principles of green chemistry, this method utilizes a natural and environmentally benign catalyst.

Experimental Protocol:

  • In a mortar, take 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (1 eq) and the primary amine (1 eq).

  • Add a few drops of lemon juice as a catalyst.

  • Grind the mixture at room temperature for 10-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, add crushed ice to the reaction mixture and stir.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent if necessary.

ParameterMethod A: Conventional SynthesisMethod B: Green Synthesis
Catalyst Glacial Acetic AcidLemon Juice
Solvent Ethanol/MethanolSolvent-free (or minimal)
Temperature RefluxRoom Temperature
Reaction Time 2-6 hours10-15 minutes
Work-up Cooling, filtration, potential evaporationIce quenching, filtration
Advantages Robust, widely applicableFast, eco-friendly, simple
Disadvantages Requires heating, use of organic solventsMay not be suitable for all substrates

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the crystalline product.

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine group (-C=N-), typically observed in the range of 1600-1650 cm⁻¹.[10]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the molecule. The formation of the Schiff base is evidenced by a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8.0-10.0 ppm.[7][18] The azomethine carbon signal in the ¹³C NMR spectrum appears in the range of 145-165 ppm.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.[18]

Conclusion

This application note provides a comprehensive guide for the synthesis of novel Schiff bases from 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. The detailed protocols for both conventional and green synthetic methods offer flexibility and cater to different laboratory settings and research philosophies. The successful synthesis and characterization of these compounds will provide a library of new chemical entities for further investigation in drug discovery and development programs, leveraging the synergistic biological potential of the pyrazole and Schiff base pharmacophores.

References

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Available from: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available from: [Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available from: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Available from: [Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Available from: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Available from: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available from: [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available from: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available from: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

  • Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. Available from: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • What are the conditions used for schiff base reaction? Available from: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. Available from: [Link]

  • An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. Available from: [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Available from: [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Available from: [Link]

  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Available from: [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Available from: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Pyrazole synthesis. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

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Condensation reactions of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde with amines

Author: BenchChem Technical Support Team. Date: February 2026

Condensation Protocols for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Executive Summary

This Application Note details the optimized synthetic pathways for condensing 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde with primary amines. The resulting N-pyrazolyl imines (Schiff bases) and their reduced amine counterparts are critical pharmacophores in modern drug discovery, particularly for kinase inhibitors (e.g., DYRK1A) and agrochemical fungicides.

Unlike simple benzaldehydes, this heterocyclic aldehyde presents unique challenges: the electron-rich pyrazole ring reduces electrophilicity at the carbonyl carbon, and the bulky sec-butyl group at the adjacent N1 position introduces significant steric hindrance. This guide provides robust, self-validating protocols to overcome these barriers, ensuring high yields and purity.

Chemical Context & Mechanistic Insights
The Steric-Electronic Challenge

The target molecule features an aldehyde at the C5 position. In 1-substituted pyrazoles, the C5 position is sterically crowded by the N1-substituent.

  • Electronic Effect: The pyrazole ring is

    
    -excessive. The lone pair on N1 donates density into the ring, making the C5-aldehyde less electrophilic than a standard benzaldehyde.
    
  • Steric Effect: The sec-butyl group is branched and bulky. Unlike a methyl group, it can rotate to shield the aldehyde carbonyl, slowing the rate of nucleophilic attack by the amine.

Key Consequence: Standard room-temperature "click" chemistry often fails here. Successful condensation requires acid catalysis to activate the carbonyl and water removal to drive the equilibrium forward.

Reaction Pathway Visualization

The following diagram illustrates the condensation pathway and the critical decision point between isolation (Schiff Base) and reduction (Amine).

ReactionPathway Start 1-(sec-Butyl)-1H-pyrazole- 5-carbaldehyde Inter Hemiaminal Intermediate Start->Inter + Amine Acid Cat. (AcOH) Slow Step Amine Primary Amine (R-NH2) Imine Schiff Base (Imine) (Isolatable) Inter->Imine - H2O (Entropy Driven) Imine->Start Hydrolysis (If wet) AmineProd Secondary Amine (Stable Scaffold) Imine->AmineProd Reduction (NaBH(OAc)3)

Figure 1: Reaction pathway for the condensation of pyrazole-5-carbaldehyde. Note the reversibility of the imine formation, necessitating water removal.

Experimental Protocols
Protocol A: Synthesis of Pyrazolyl Schiff Bases (Condensation)

Objective: Isolate the imine intermediate for characterization or use as a ligand. Scale: 1.0 mmol (Adaptable to 50 mmol).

Reagents:

  • 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (5-10 mol%)

  • Desiccant: Activated 4Å Molecular Sieves (Optional but recommended for bulky amines)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 5 mL of absolute EtOH (0.2 M concentration).

  • Activation: Add Glacial Acetic Acid (1-2 drops). Stir for 5 minutes at room temperature to activate the carbonyl.

  • Addition: Add the primary amine (1.05 mmol). Note: If the amine is a hydrochloride salt, add 1.05 equiv of Triethylamine (TEA) to free the base.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The aldehyde spot (usually higher R_f) should disappear.

  • Workup:

    • Method A (Precipitation): If the product is solid, cool to 0°C. The Schiff base often crystallizes. Filter and wash with cold EtOH.[1]

    • Method B (Extraction): If no precipitate forms, evaporate solvent in vacuo. Redissolve in DCM, wash with water (to remove acetic acid), dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is preferred over silica chromatography, as silica is slightly acidic and can hydrolyze the imine.

Protocol B: One-Pot Reductive Amination (Synthesis of Secondary Amines)

Objective: Direct conversion to the stable amine scaffold (common for library synthesis). Reagent Choice: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehyde).

Step-by-Step Procedure:

  • Imine Formation: Follow steps 1–3 from Protocol A using 1,2-Dichloroethane (DCE) or DCM as the solvent instead of EtOH.

  • Dehydration: Add activated 4Å Molecular Sieves (200 mg/mmol) to the reaction mixture. Stir for 2 hours at Room Temperature.

    • Why? STAB is moisture sensitive. Removing water generated during imine formation prevents quenching of the hydride.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to neutralize the borate complex.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Data Analysis & Troubleshooting
Comparative Solvent Performance

The choice of solvent impacts reaction rate due to the solubility of the sec-butyl pyrazole intermediate.

SolventTemperatureReaction TimeYield (Isolated)Notes
Ethanol 78°C (Reflux)4–6 h85–92%Green solvent; best for crystallization.
Methanol 65°C (Reflux)6–8 h80–88%Faster solubilization but slower rate.
Toluene 110°C (Reflux)2–3 h90–95%Requires Dean-Stark trap; best for sterically hindered amines.
DCM 25°C (RT)24+ h<60%Too slow without significant acid catalyst.
Troubleshooting Guide ("The Scientist's Notebook")
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Equilibrium reached; water accumulation.

    • Solution: Add Molecular Sieves (4Å) or switch to Toluene reflux with a Dean-Stark trap to physically remove water.

  • Problem: Product is an oil that won't crystallize.

    • Cause: The sec-butyl group is chiral. If your starting material is racemic (standard), the product is a racemate. If the amine is also chiral, you have diastereomers, which resist crystallization.

    • Solution: Convert to a Hydrochloride salt (add HCl in ether) to induce precipitation.

  • Problem: Aldehyde peak reappears after column chromatography.

    • Cause: Imine hydrolysis on acidic silica gel.

    • Solution: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidity before loading the sample.

Workflow Visualization: Purification Logic

Purification Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Oily Residue CheckState->Oil No Recryst Recrystallize (EtOH or EtOH/Hex) Solid->Recryst SaltForm Salt Formation (HCl/Ether) Oil->SaltForm Preferred FlashChrom Flash Chromatography (Neutralized Silica) Oil->FlashChrom If salt fails

Figure 2: Decision tree for the purification of 1-(sec-butyl)-pyrazolyl imines.

References
  • PubChem. (2025).[3] 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Moustafa, A. H., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (Detailed reductive amination protocols for pyrazole aldehydes). [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aldehyde Stability & Storage Ticket ID: #PYR-CHO-OX-001 Subject: Prevention and Remediation of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde Oxidation

Executive Summary

You are encountering stability issues with 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde . This molecule contains two distinct structural features governing its stability: a pyrazole core (generally robust) and a carbaldehyde group at position 5 (highly susceptible to autoxidation).

The degradation you are observing is almost certainly radical autoxidation , converting the aldehyde (-CHO) into the corresponding carboxylic acid, 1-(sec-butyl)-1H-pyrazole-5-carboxylic acid . This process is accelerated by three vectors: Oxygen , Light (UV/Vis), and Trace Metals .

This guide provides a diagnostic framework, a "Gold Standard" storage protocol, and a rescue methodology for already-oxidized batches.

Module 1: Diagnostics (FAQ)

Q: How do I definitively confirm oxidation without running a full reaction? A: Visual inspection is the first line of defense, but NMR is the definitive standard.

Diagnostic MethodPure Aldehyde (Target) Oxidized (Carboxylic Acid)
Visual Appearance Clear oil or pale yellow solid (depending on purity/enantiomer).Cloudiness, white crust formation, or darkening to brown/orange (due to oligomerization).

H-NMR (CHO)
Sharp singlet at 9.5 – 10.0 ppm .Disappearance of the 9.5–10.0 ppm signal.

H-NMR (COOH)
Absent.Broad singlet at 11.0 – 13.0 ppm (exchangeable with D

O).
IR Spectroscopy Sharp C=O stretch ~1680–1700 cm

.
Broad O-H stretch (2500–3300 cm

) and shifted C=O stretch (~1680–1710 cm

).
Solubility Soluble in DCM, EtOAc, Et

O.
Often less soluble in non-polar solvents; may precipitate as a solid.

Module 2: The Prevention (Storage Protocol)

The "Gold Standard" Workflow To prevent the radical chain reaction, you must remove the initiator (light/heat) and the propagator (oxygen).

StorageProtocol Start Synthesis/Isolation Complete Inert Step 1: Inert Gas Flush (Argon preferred over N2) Start->Inert Seal Step 2: Physical Seal (Teflon tape + Parafilm) Inert->Seal Exclude O2 Container Step 3: Secondary Containment (Amber vial inside Desiccator) Seal->Container Block Light Temp Step 4: Cryogenic Storage (-20°C or -80°C) Container->Temp Slow Kinetics Check Routine Check (Every 3 months) Temp->Check Check->Inert Re-flush if opened

Figure 1: Decision matrix for the long-term storage of sensitive heterocyclic aldehydes.

Detailed Protocol:

  • Container Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene caps which are permeable to oxygen over long periods.

  • Inerting: Sparge the liquid (or headspace if solid) with dry Argon for 2 minutes. Argon is heavier than air and forms a better "blanket" than Nitrogen [1].

  • Sealing: Wrap the cap junction with Teflon tape first, then Parafilm. Parafilm alone is permeable to oxygen; Teflon provides the chemical seal.

  • Temperature: Store at -20°C . According to the Arrhenius equation, reducing temperature from 25°C to -20°C slows reaction rates (including oxidation) by approximately 20-fold.

Module 3: The Rescue (Purification)

Q: My batch is 15% oxidized. Do I have to discard it? A: No. You can use the Bisulfite Adduct Method .[1][2][3] This relies on the fact that aldehydes form water-soluble bisulfite adducts, while carboxylic acid impurities do not (they form salts that remain in the aqueous phase but do not revert, or stay in the organic phase depending on pH).

The Bisulfite Rescue Protocol

Reagents:

  • Saturated Sodium Bisulfite (NaHSO

    
    ) solution (freshly prepared).[1][3]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Sodium Hydroxide (NaOH) 10% solution or Sodium Carbonate (Na

    
    CO
    
    
    
    ).

Step-by-Step:

  • Dissolution: Dissolve the impure aldehyde mixture in a minimal amount of EtOAc (e.g., 1 g in 10 mL).

  • Adduct Formation: Add 1.5 equivalents of saturated NaHSO

    
     solution. Shake vigorously for 5–10 minutes.
    
    • Observation: A white precipitate may form, or the aldehyde will migrate into the aqueous layer as the sulfonate adduct.

  • Wash (Remove Impurities): Separate the layers.[1]

    • Organic Layer: Contains the oxidized impurity (carboxylic acid) and other non-aldehyde byproducts. Discard this (or save for analysis).

    • Aqueous Layer: Contains your Target Aldehyde as a bisulfite adduct.[1]

  • Regeneration: Wash the aqueous layer once with fresh EtOAc to remove trace impurities.

  • Release: Basify the aqueous layer carefully with 10% NaOH or Na

    
    CO
    
    
    
    until pH ~10–12.
    • Caution: Do not heat. The adduct decomposes back to the aldehyde under basic conditions [2].

  • Extraction: Extract the aqueous layer (now cloudy with regenerated aldehyde) with EtOAc (3 x volumes).

  • Drying: Dry the combined organic extracts over MgSO

    
    , filter, and concentrate in vacuo.
    

Module 4: The Mechanism (Deep Dive)

Understanding why this happens allows you to predict risks in future analogs. Aldehyde autoxidation is a radical chain reaction .

The Pathway:

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), often catalyzed by light or trace transition metals (Fe, Cu). This creates an acyl radical.

  • Propagation: The acyl radical reacts with triplet oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    O
    
    
    
    ) to form a peroxy radical. This abstracts a proton from another aldehyde molecule, creating a peracid and a new acyl radical (continuing the chain).
  • Termination: Two radicals collide, or the peracid reacts with the aldehyde (Baeyer-Villiger type mechanism) to form two molecules of carboxylic acid [3].

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C=O•) Aldehyde->Radical Initiation (Light/Metals/-H•) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO Peracid->Radical Propagation Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO (Termination)

Figure 2: The radical chain mechanism converting 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde to its acid form.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Boucher, M. M., et al. (2017).[1] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] [2]

  • Ingold, K. U. (1969). "Peroxy radicals."[4] Accounts of Chemical Research, 2(1), 1–9. (Foundational mechanism of autoxidation).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. Low conversion rates and inconsistent yields are common hurdles in heterocyclic chemistry; this document is structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

The most common and industrially relevant method for introducing a formyl group onto an electron-rich heterocyclic system like a pyrazole is the Vilsmeier-Haack reaction.[1][2] This guide will focus on troubleshooting this specific transformation for the synthesis of your target compound.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Q1: My reaction has stalled with significant unreacted 1-(sec-butyl)-1H-pyrazole remaining. What are the likely causes?

A1: A stalled reaction points to one of three primary issues: an inactive electrophile, insufficient reaction energy, or a deactivated substrate.

  • Cause 1: Inactive Vilsmeier Reagent. The electrophile in this reaction, the chloroiminium ion known as the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] It is highly moisture-sensitive.

    • Solution: Ensure all glassware is oven- or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. POCl₃ should be a fresh, clear, and colorless liquid; yellow or brown POCl₃ has likely decomposed and will be less effective.

  • Cause 2: Suboptimal Reaction Temperature. The formylation of pyrazoles is dependent on the substrate's reactivity, and adequate thermal energy is required to overcome the activation barrier.[4] While the N-sec-butyl group is weakly activating, the pyrazole ring itself is only moderately electron-rich.

    • Solution: Most Vilsmeier-Haack reactions on pyrazoles require heating.[5] A typical starting point is 60-80 °C. If you are running the reaction at room temperature or below, slowly increase the temperature and monitor the consumption of starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause 3: Poor Quality of Starting Pyrazole. Impurities in the starting 1-(sec-butyl)-1H-pyrazole can interfere with the reaction. Basic impurities, for example, can quench the Vilsmeier reagent.

    • Solution: Verify the purity of your starting material via NMR or GC-MS. If necessary, purify it by distillation or column chromatography before use.

Q2: I'm observing a complex mixture of products, with the desired 5-carbaldehyde being a minor component. How can I improve regioselectivity?

A2: The formation of regioisomers is a classic challenge in the electrophilic substitution of pyrazoles.[6][7] The primary competing reaction is formylation at the C4 position, which is often the most electronically favorable site for electrophilic attack on N1-substituted pyrazoles.[8][9]

  • Cause 1: Electronic Effects Favoring C4 Attack. The electronic distribution of the pyrazole ring makes the C4 position highly susceptible to electrophilic attack.

    • Solution: While electronic preference is inherent, reaction conditions can be tuned. The Vilsmeier-Haack reaction is sensitive to steric hindrance. The sec-butyl group at the N1 position, while not exceptionally large, does exert some steric influence. This can be exploited to favor substitution at the adjacent, more hindered C5 position over the more accessible C4 position. Carefully controlling the stoichiometry of the Vilsmeier reagent (avoiding a large excess) can sometimes improve selectivity.

  • Cause 2: Reaction Conditions Promoting Isomerization or Multiple Formylations. Overly harsh conditions (high temperature or prolonged reaction times) can sometimes lead to less selective reactions or even di-formylation.

    • Solution: Perform a temperature and time-course study. Start at a lower temperature (e.g., 50 °C) and monitor for the appearance of both the desired C5 and undesired C4 isomers. It's possible that a kinetic product (formed faster, potentially the C4 isomer) and a thermodynamic product (more stable) are in competition. Finding the optimal balance of temperature and time is key.

Q3: My NMR analysis indicates the presence of chlorinated byproducts. How can this be prevented?

A3: The formation of chlorinated species is a known side reaction in Vilsmeier-Haack chemistry, especially when using POCl₃.[10]

  • Cause: Excess POCl₃ and/or High Temperature. POCl₃ is a chlorinating agent. At elevated temperatures or with a large excess of the reagent, it can directly chlorinate the pyrazole ring, leading to products like 1-(sec-Butyl)-5-chloro-1H-pyrazole-4-carbaldehyde or other chlorinated isomers.[11]

    • Solution 1: Stoichiometry Control. Carefully control the stoichiometry. Use a modest excess of the Vilsmeier reagent, typically 1.5 to 2.0 equivalents relative to the pyrazole substrate. Add the POCl₃ dropwise to the DMF at a low temperature (0 °C) before introducing the pyrazole and heating. This ensures controlled formation of the Vilsmeier reagent and minimizes free POCl₃.

    • Solution 2: Alternative Reagents. If chlorination remains a persistent issue, consider using a non-chlorinating Vilsmeier reagent precursor. Oxalyl chloride or thionyl chloride can be used in place of POCl₃, which may circumvent the chlorination side reaction.[4]

Q4: The reaction appears complete by TLC, but my isolated yield is very low after workup. Where am I losing my product?

A4: Product loss during workup is often due to the improper hydrolysis of the intermediate iminium salt or physical loss during extraction.

  • Cause 1: Incomplete or Destructive Hydrolysis. The reaction's final step before extraction is the hydrolysis of the pyrazolylmethaniminium ion intermediate to the aldehyde.[2] This step is critical. If the pH is too acidic or the temperature is too high during hydrolysis, decomposition can occur. If the hydrolysis is incomplete, the charged iminium salt will remain in the aqueous layer during extraction.

    • Solution: The standard and most effective procedure is to cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred beaker of crushed ice. This exothermically quenches the reactive species and hydrolyzes the intermediate. After the ice has melted, neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic (pH 7-8). The aldehyde product should precipitate or be ready for extraction.

  • Cause 2: Emulsion Formation or Poor Extraction. Pyrazole derivatives can sometimes act as surfactants, leading to emulsions during aqueous workup. The aldehyde product may also have some water solubility.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). When extracting, use a sufficiently non-polar solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of 1-(sec-butyl)-1H-pyrazole?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: The lone pair of the nitrogen atom in DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate byproduct and the formation of the highly electrophilic N,N-dimethyl-chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack, which can occur at C5 (desired) or C4 (competing), forms a resonance-stabilized cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton.

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent proton transfers and elimination of dimethylamine yield the final 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_1 Stage 1: Reagent Formation cluster_2 Stage 2: Electrophilic Substitution cluster_3 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-(sec-Butyl)- 1H-pyrazole Iminium_Salt Intermediate Iminium Salt Pyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Product: 1-(sec-Butyl)-1H-pyrazole -5-carbaldehyde Iminium_Salt_2->Aldehyde + H₂O (Workup)

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Q2: How does the sec-butyl group at the N1 position influence the reaction?

A2: The N1 substituent plays a dual role:

  • Electronic Effect: As an alkyl group, the sec-butyl substituent is weakly electron-donating by induction. This slightly increases the electron density of the pyrazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted pyrazole.[3]

  • Steric Effect: The sec-butyl group is moderately bulky. This steric hindrance can influence the regioselectivity of the formylation. It sterically disfavors attack at the adjacent C5 position to some extent, but this effect can be less pronounced than the electronic preference for the C4 position. Optimizing conditions is key to leveraging this steric hindrance to achieve the desired C5 functionalization.

Q3: What are the recommended storage and handling conditions for the purified 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde product?

A3: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. While pyrazole-carbaldehydes are generally stable, it is best practice to store the purified product under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) at a low temperature (0 to -20 °C) to minimize degradation over time.[5] It should be protected from light.

Optimized Protocol and Troubleshooting Matrix

Protocol: Vilsmeier-Haack Formylation of 1-(sec-butyl)-1H-pyrazole

This protocol is a standard starting point and may require optimization.

Materials:

  • 1-(sec-butyl)-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Under an argon atmosphere, add anhydrous DMF (approx. 5 mL per 1 g of pyrazole) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and dropping funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Add a solution of 1-(sec-butyl)-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to 70 °C.

  • Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Data Summary: Troubleshooting Matrix
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Wet reagents/glassware.2. Decomposed POCl₃.3. Insufficient temperature.1. Use oven-dried glassware and anhydrous solvents.2. Use fresh, colorless POCl₃.3. Increase temperature to 60-80 °C.
Poor Regioselectivity 1. Electronic preference for C4.2. Reaction too hot/long.1. Carefully control stoichiometry (1.5-2.0 eq Vilsmeier reagent).2. Perform a time and temperature optimization study.
Chlorinated Byproducts 1. Large excess of POCl₃.2. High reaction temperature.1. Use max 1.5-2.0 eq of POCl₃.2. Consider alternative reagents like oxalyl chloride.
Low Isolated Yield 1. Incomplete hydrolysis of iminium salt.2. Product loss during workup.1. Quench by pouring onto ice, then neutralize to pH 7-8.2. Use brine to break emulsions; perform multiple extractions.
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_tlc Monitor by TLC/LC-MS After 2h @ 70°C start->check_tlc path_a >90% Conversion? check_tlc->path_a Yes path_b <50% Conversion? check_tlc->path_b No path_c Complex Mixture? check_tlc->path_c Maybe good_conv Proceed to Workup path_a->good_conv low_conv_cause Potential Cause: - Inactive Reagent - Low Temperature path_b->low_conv_cause complex_mix_cause Potential Cause: - Poor Regioselectivity - Side Reactions (e.g., Chlorination) path_c->complex_mix_cause low_conv_solution Action: 1. Re-run with fresh, anhydrous reagents. 2. Increase temp to 80-90°C. low_conv_cause->low_conv_solution complex_mix_solution Action: 1. Lower temp to 50-60°C. 2. Reduce POCl₃ to 1.5 eq. 3. Analyze byproducts by MS. complex_mix_cause->complex_mix_solution workup_check Check Isolated Yield good_conv->workup_check yield_ok Yield > 70%? workup_check->yield_ok Yes yield_low Yield < 40%? workup_check->yield_low No finish Process Complete yield_ok->finish low_yield_cause Potential Cause: - Incomplete Hydrolysis - Extraction Issues yield_low->low_yield_cause low_yield_solution Action: 1. Ensure quench pH is 7-8. 2. Perform 3-4 extractions. 3. Add brine to break emulsions. low_yield_cause->low_yield_solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kumari, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Al-Ostath, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

  • Patil, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Sroka, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Removing unreacted starting materials from 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for removing unreacted starting materials from the synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and byproducts I should expect in my crude reaction mixture?

A1: The identity of contaminants is entirely dependent on your synthetic route. The two most common pathways to this target compound present different purification challenges:

  • Route A: Vilsmeier-Haack Formylation. If you synthesized the target by formylating 1-sec-butyl-1H-pyrazole, your primary contaminant will be the unreacted pyrazole starting material. The Vilsmeier-Haack reaction uses reagents like DMF and POCl₃, which are typically quenched and removed during aqueous workup, but their byproducts can sometimes persist.[1][2][3]

  • Route B: Knorr Pyrazole Synthesis (or similar cyclocondensation). If you built the pyrazole ring from scratch, your starting materials would likely be sec-butylhydrazine and a 1,3-dicarbonyl equivalent. Therefore, unreacted sec-butylhydrazine is a common impurity.[4][5] Depending on the specific dicarbonyl synthon used, you may also have residual amounts of that starting material. A significant challenge with this route can be the formation of regioisomers, which can be difficult to separate from the desired product.[4][5][6]

Q2: My crude product is a persistent yellow or reddish-brown oil, but the literature suggests the pure compound should be a solid. What causes this coloration?

A2: This is a common issue in syntheses involving hydrazines.[4][5] The coloration can arise from several sources:

  • Decomposition of Hydrazine: Substituted hydrazines, especially if impure or exposed to air and heat, can decompose to form highly colored impurities.

  • Oxidation: The pyrazole ring or reaction intermediates can undergo partial oxidation, leading to colored byproducts.

  • Incomplete Cyclization: Residual pyrazoline intermediates from a Knorr-type synthesis can also be unstable and contribute to color.[4][5]

These colored impurities can often be removed effectively using treatment with activated charcoal or through purification methods like acid-base extraction or recrystallization.[5]

Q3: The aldehyde functional group is known to be sensitive. What precautions should I take during purification to avoid degrading my product?

A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid and may react on silica gel, which is naturally acidic.[7][8]

  • Avoid Prolonged Exposure to Air: Keep samples under an inert atmosphere (N₂ or Ar) where possible, especially during solvent evaporation or storage.

  • Column Chromatography Considerations: When performing column chromatography, avoid using alcohol-based solvent systems (e.g., methanol), as the acidic silica can catalyze the formation of hemiacetals or acetals.[8] If you must use a polar solvent, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v).[8][9]

  • Temperature Control: Avoid excessive heat during workup and purification steps to minimize degradation.

Troubleshooting and Purification Protocols

This section details specific, validated protocols for tackling the most common purification challenges. The general workflow is designed to first remove basic impurities, then separate the aldehyde from neutral non-aldehyde compounds, and finally polish the product to high purity.

G cluster_0 Purification Workflow crude Crude Reaction Mixture acid_wash Protocol 1: Acidic Wash crude->acid_wash Removes basic impurities (e.g., hydrazine) bisulfite Protocol 2: Bisulfite Extraction acid_wash->bisulfite Separates aldehyde from non-aldehyde impurities chromatography Protocol 3: Column Chromatography bisulfite->chromatography Removes closely related impurities pure Pure Product bisulfite->pure If sufficiently pure recrystallization Protocol 4: Recrystallization chromatography->recrystallization Final Polishing (if solid) recrystallization->pure

Caption: General purification workflow for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Protocol 1: Removal of Basic Impurities (e.g., Unreacted Hydrazine)

Principle: Hydrazine derivatives are significantly more basic than pyrazoles. An acidic wash during the aqueous workup will protonate the hydrazine, forming a water-soluble salt that partitions into the aqueous layer, while the desired product remains in the organic phase.[4][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Separation: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer.

  • Wash: Wash the remaining organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Scientist's Note: This acidic wash is a standard part of the initial reaction workup and is highly effective for removing unreacted hydrazine starting materials.[4]

Protocol 2: Purification via Reversible Bisulfite Adduct Formation

Principle: This classic technique offers excellent selectivity for aldehydes. The aldehyde reacts with aqueous sodium bisulfite to form a charged bisulfite adduct, which is water-soluble. Neutral organic impurities, such as unreacted 1-sec-butyl-1H-pyrazole, do not react and remain in the organic layer. The aldehyde can then be regenerated from the aqueous layer by the addition of a base.[7][11][12]

G cluster_1 Bisulfite Extraction Workflow cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Organic Solution extract Extract with Saturated NaHSO₃ (aq) start->extract impurities Neutral Impurities (e.g., unreacted pyrazole) extract->impurities adduct Water-Soluble Bisulfite Adduct extract->adduct basify Add Base (e.g., NaOH) adduct->basify pure_aldehyde Pure Aldehyde (Extract into fresh organic solvent) basify->pure_aldehyde

Caption: Workflow for selective aldehyde purification via bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., diethyl ether or DCM).

  • Adduct Formation: Transfer to a flask and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The formation of the adduct may result in a precipitate.

  • Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer (containing the adduct) from the organic layer (containing non-aldehyde impurities). If a solid is present between the layers, it can be filtered and collected.

  • Wash: Wash the collected aqueous layer (and any filtered solid, which should be redissolved in water) with a fresh portion of organic solvent to remove any trapped impurities.

  • Regeneration: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). This reverses the reaction and regenerates the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with several portions of fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 3: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[13] For this target, the aldehyde is more polar than the unreacted 1-sec-butyl-1H-pyrazole starting material, allowing for effective separation.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using either a wet or dry packing method.[13] Equilibrate the column with your chosen eluent system. As a precaution against degradation, you can use silica pre-treated with triethylamine.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Component Typical Polarity Recommended Eluent System (Silica Gel)
1-sec-butyl-1H-pyrazoleLow5-10% Ethyl Acetate in Hexanes
1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde Medium 15-30% Ethyl Acetate in Hexanes
Pyrazole-5-carboxylic acid (oxidized byproduct)High>50% Ethyl Acetate in Hexanes (often with acid)

Table 1: Recommended starting conditions for chromatographic separation.

Protocol 4: Recrystallization

Principle: If your product is a solid after initial purification, recrystallization is an excellent final step to achieve high purity. The principle is to dissolve the crude solid in a minimal amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent (mother liquor).[9][14]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyrazole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.[9][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Benchchem Technical Support. (2025).
  • Benchchem Technical Support. (n.d.).
  • Benchchem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Various Authors. (2017). What solvent should I use to recrystallize pyrazoline?
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Cherian, B., et al. (2020). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Journal of Pharmaceutical Sciences and Research, 12(2), 252-257.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Org. Synth. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
  • Al-Mulla, A. (2023).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

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Technical Support Center: Handling Volatility and Air-Sensitivity of Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging compounds. Pyrazole carbaldehydes are known for their utility in synthesizing a wide range of biologically active molecules.[1][2][3] However, their successful application is often hampered by issues related to their volatility and sensitivity to atmospheric conditions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established protocols and practical insights to ensure the integrity and reproducibility of your research.

Troubleshooting Guide

This section addresses common problems encountered when working with pyrazole carbaldehydes, offering potential causes and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

You've set up a reaction with a pyrazole carbaldehyde, but the yield is significantly lower than expected, or the reaction doesn't proceed at all. TLC or LC-MS analysis shows the presence of starting material and potentially some new, unidentified spots.

Potential Cause Explanation Recommended Solution
Degradation of Pyrazole Carbaldehyde Pyrazole carbaldehydes can be susceptible to oxidation or decomposition, especially if they have been stored improperly or for an extended period.[4][5] The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid.[1][4]1. Verify Purity: Before use, check the purity of the pyrazole carbaldehyde using techniques like NMR, LC-MS, or melting point determination.[6][7] 2. Fresh is Best: Use freshly acquired or recently purified material if possible. 3. Proper Storage: Ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature (often 4°C or below).[8][9][10]
Atmospheric Contamination Exposure to air (oxygen) and moisture can lead to degradation of the pyrazole carbaldehyde and can also interfere with many common organometallic or base-catalyzed reactions.[11][12]1. Inert Atmosphere Techniques: Employ Schlenk line or glove box techniques for all manipulations.[11][13] If these are unavailable, use a well-sealed reaction vessel with a nitrogen or argon balloon.[14][15] 2. Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried immediately before use to remove adsorbed moisture.[11][16] 3. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[11]
Solvent Incompatibility or Impurities The choice of solvent is critical. Some solvents may not be suitable for the specific reaction conditions or may contain impurities (e.g., water, peroxides) that can quench the reaction or degrade the starting material.1. Solvent Selection: Choose a solvent in which the pyrazole carbaldehyde is soluble and that is appropriate for the reaction type.[17][18] 2. Solvent Purity: Use high-purity, anhydrous solvents. Consider degassing the solvent if your reaction is particularly sensitive to oxygen.[11]
Issue 2: Product Purification Challenges and Unexpected Side Products

You've completed your reaction, but isolating the desired product is proving difficult due to the presence of closely eluting impurities or unexpected side products.

Potential Cause Explanation Recommended Solution
Oxidation to Carboxylic Acid A common side product is the corresponding pyrazole carboxylic acid, formed from the oxidation of the aldehyde.[1][4] This can occur during the reaction or work-up.1. Mild Oxidizing Agents (if intended): If the goal is oxidation, use a mild agent like potassium permanganate under controlled pH and temperature to avoid over-oxidation.[4] 2. Inert Work-up: Conduct the reaction work-up under an inert atmosphere where possible, especially if the product is also air-sensitive. 3. Purification Strategy: The carboxylic acid impurity can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as the acid will be deprotonated and move into the aqueous layer.
Volatility Leading to Loss of Product Some pyrazole carbaldehydes and their derivatives can be volatile, leading to loss of material during solvent removal under reduced pressure (e.g., rotary evaporation).1. Gentle Solvent Removal: Avoid excessive heat and high vacuum during solvent removal. Use a cold water bath for the rotary evaporator. 2. Alternative Purification: Consider non-evaporative purification techniques such as crystallization or precipitation.[6][19]
Formation of Aspartimide Derivatives or Nitriles (in specific reactions) When coupling pyrazole moieties to asparagine, side reactions can lead to the formation of unwanted byproducts like aspartimide derivatives or nitriles from the dehydration of the asparagine side chain.[4]1. Optimized Coupling Conditions: Carefully control the reaction temperature and choice of coupling reagents to minimize these side reactions.[4] Monitoring the reaction closely with TLC or LC-MS is crucial.[4]
Issue 3: Physical State Changes or Discoloration During Storage

You notice that your solid pyrazole carbaldehyde has become oily, clumped together, or has changed color (e.g., from white to yellow or brown) over time.

Potential Cause Explanation Recommended Solution
Hygroscopicity/Moisture Absorption Some pyrazole derivatives can be hygroscopic, absorbing moisture from the air. This can lead to a change in physical state and can also promote degradation.1. Desiccated Storage: Store the compound in a desiccator over a suitable drying agent (e.g., Drierite, phosphorus pentoxide). 2. Inert Atmosphere: For highly sensitive compounds, storage in a glove box with a dry atmosphere is ideal.[11] At a minimum, store in a well-sealed container under nitrogen or argon.[8][9]
Decomposition/Oxidation Discoloration is often a visual indicator of chemical decomposition or oxidation.[5] This can be initiated by exposure to air, light, or elevated temperatures.1. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.[5] 2. Cold Storage: Store at the recommended low temperature, typically between 0-8°C, to slow down decomposition processes.[5][9] 3. Inert Gas Blanket: Always store under an inert gas to prevent oxidation.[5][8]
Low Melting Point/Volatility Some pyrazole carbaldehydes may have a low melting point or can sublime, leading to changes in their physical appearance in the container, especially with temperature fluctuations.1. Consistent Cold Storage: Maintain a consistent, cold storage temperature to prevent melting or sublimation. 2. Proper Sealing: Ensure the container is tightly sealed to prevent loss of volatile material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrazole carbaldehydes?

To ensure the stability and longevity of your pyrazole carbaldehydes, adhere to the following storage recommendations:

Condition Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (nitrogen or argon).[8][9][10]Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Temperature Store in a cool, dry place, often at 4°C or below.[8][9]Reduces the rate of decomposition and minimizes volatility.
Light Protect from light by using an amber vial or by wrapping the container.[5]Prevents light-induced degradation.
Container Use a tightly sealed container.[20][21]Prevents ingress of air and moisture and loss of volatile material.
Q2: How do I safely handle and transfer a volatile and air-sensitive pyrazole carbaldehyde?

Safe and effective transfer requires meticulous technique to avoid exposure to the atmosphere.

G cluster_prep Preparation cluster_transfer Transfer cluster_reagent Reagent Handling A Oven/Flame-Dry Glassware B Assemble Hot & Cool Under Inert Gas A->B Immediate Assembly D Flush Reaction Flask with Inert Gas B->D C Prepare Inert Gas Balloon/Line C->D Connect to Flask E Use Syringe/Cannula for Liquid Transfer D->E Create Inert Environment F Maintain Positive Inert Gas Pressure E->F During Addition G Use Sure/Seal™ Bottles H Purge Syringe with Inert Gas G->H Prepare for Withdrawal I Transfer Reagent H->I Withdraw & Transfer I->E

Step-by-Step Protocol for Syringe Transfer:

  • Prepare Glassware: Thoroughly oven-dry or flame-dry all glassware (reaction flask, stir bar, etc.) and assemble it hot, allowing it to cool under a stream of inert gas.[11][16]

  • Establish Inert Atmosphere: Seal the reaction flask with a rubber septum and flush it with nitrogen or argon for several minutes. A balloon filled with inert gas attached to a needle can serve as a simple pressure indicator and gas source.[14] An exit needle is necessary to displace the air.[14]

  • Prepare the Syringe: Dry a syringe and needle in the oven. After cooling, flush the syringe with inert gas by drawing gas from a balloon or an inert gas line and expelling it. Repeat this several times.[14][15]

  • Withdraw the Reagent: If the pyrazole carbaldehyde is a solid, dissolve it in an anhydrous solvent under an inert atmosphere first. For liquids or solutions in Sure/Seal™ bottles, pierce the septum with the needle and pressurize the bottle slightly with inert gas.[12][16] Then, carefully draw the desired volume of liquid into the syringe.

  • Transfer to Reaction Flask: Insert the needle of the syringe through the septum of the reaction flask and slowly add the reagent.

  • Clean Up: Immediately and carefully quench any residual reagent in the syringe by drawing up a suitable solvent, followed by a protic solvent like isopropanol, and then water.

Q3: Which analytical techniques are best for assessing the purity and stability of pyrazole carbaldehydes?

A combination of techniques is often necessary for a comprehensive assessment.

Technique Application Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and is excellent for identifying impurities. The aldehyde proton typically has a characteristic chemical shift.[22]A primary standard can be used for quantitative NMR (qNMR) to determine absolute purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive for detecting trace impurities and degradation products, such as the oxidized carboxylic acid.[4]Method development may be required to achieve good separation.[23]
Thin-Layer Chromatography (TLC) A quick and easy method to monitor reaction progress and check for the presence of major impurities.[4][6]Less sensitive than LC-MS and not quantitative.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity for crystalline solids.[6][18]A broad melting range suggests the presence of impurities.
Infrared (IR) Spectroscopy Useful for confirming the presence of the aldehyde carbonyl group (C=O stretch).[6]May not be sensitive enough to detect small amounts of impurities.
Q4: Are there any specific safety precautions I should take when working with pyrazole carbaldehydes?

Yes, in addition to handling their volatility and air-sensitivity, standard laboratory safety practices are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any volatile materials.[9][20]

  • Incompatible Materials: Be aware of incompatible materials. Pyrazole carbaldehydes can react with strong oxidizing agents, strong bases, and strong reducing agents.[21]

  • Disposal: Dispose of waste materials in accordance with your institution's guidelines and local regulations.[20]

By understanding the inherent properties of pyrazole carbaldehydes and implementing the meticulous handling techniques outlined in this guide, you can significantly improve the reliability and success of your experimental work.

References

  • 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet - ChemicalBook. (2025, July 5).
  • 1H-Pyrazole-4-carbaldehyde hydrochloride. (n.d.).
  • Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives. (n.d.).
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2025, December 20).
  • 1H-Pyrazole-5-carbaldehyde. (n.d.).
  • 1H-Pyrazole-4-carboxaldehyde. (n.d.).
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Current Pharmaceutical Research.
  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019, May 1). Chemico-Biological Interactions.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). Chemical Papers.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). ARKIVOC.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). Scientific Reports.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • Method for purifying pyrazoles. (n.d.).
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016, March 27).
  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. (n.d.). Der Pharma Chemica.
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010, January 22). MDPI.
  • 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). (n.d.).
  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021, November 15). MDPI.
  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23).
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8).
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • N‑Heterocyclic Olefins of Pyrazole and Indazole. (n.d.).
  • Pyrazole-4-carbaldehyde derivatives. (n.d.).
  • Handling air-sensitive reagents AL-134. (n.d.).

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Validation & Comparative

Structural Elucidation and Regioisomeric Differentiation: A Comparative NMR Guide for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of pyrazole-based pharmacophores, particularly those synthesized via Vilsmeier-Haack formylation or alkylation of pyrazoles, regioselectivity is the primary failure mode. The target molecule, 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde (hereafter 5-CHO ), is frequently contaminated with or mistaken for its thermodynamic isomer, 1-(sec-Butyl)-1H-pyrazole-3-carbaldehyde (hereafter 3-CHO ).

This guide provides an authoritative technical comparison between these two isomers using 1H NMR. Unlike standard spectral lists, this document focuses on the causality of spectral features —specifically the impact of the chiral sec-butyl group on diastereotopic splitting and the definitive use of Nuclear Overhauser Effect (NOE) for regioisomer assignment.

Structural Analysis & Chemometric Logic[1]

The Molecule[1][2][3][4][5][6][7][8][9][10]
  • Core Scaffold: Pyrazole ring.[1][2]

  • Substituent 1 (N1): sec-Butyl group (contains a chiral center at C2').

  • Substituent 2 (C5): Formyl group (Aldehyde).

  • Critical Feature: The chirality of the sec-butyl group renders the adjacent methylene protons (

    
     of the ethyl arm) diastereotopic . They are magnetically non-equivalent.
    
The Comparison: 5-CHO (Target) vs. 3-CHO (Impurity)

The distinction relies on the spatial proximity of the aldehyde proton to the N-alkyl group.

Feature5-CHO (Target)3-CHO (Alternative/Impurity)Mechanistic Reason
Aldehyde Proximity Proximal to N-sec-butylDistal to N-sec-butylSteric crowding at N1-C5.
H-4 Chemical Shift ~6.9 ppm~6.7 - 6.8 ppmShielding/Deshielding cones of C=O.
H-3 vs H-5 Shift H-3 is ~7.6 ppmH-5 is ~7.8 - 8.2 ppmH-5 is adjacent to N1, causing significant deshielding.
NOE Correlation Strong (CHO

N-CH)
None Distance dependence of dipolar coupling (

).

Detailed 1H NMR Interpretation

The Aromatic Region: Regioisomer Differentiation

The most common error in interpreting this spectrum is misassigning the pyrazole ring protons.

  • The Aldehyde (CHO): Appears as a singlet between 9.8 – 10.0 ppm .

  • The Pyrazole Doublets:

    • In the 5-CHO isomer, the aldehyde is at C5. The remaining protons are H3 and H4.

    • H3 (adjacent to N2) is deshielded (~7.6 ppm).

    • H4 is shielded relative to H3 (~6.9 ppm).

    • Coupling (

      
      ):  Characteristic pyrazole coupling of 1.8 – 2.5 Hz .
      
  • Diagnostic Trap: If you observe a proton signal > 7.8 ppm (other than CHO), you likely have the 3-CHO isomer (where H5 is deshielded by the adjacent N1) or significant contamination.

The Aliphatic Region: The Diastereotopic Challenge

The sec-butyl group presents a specific challenge due to the chiral center at the methine carbon (


).
  • N-CH (Methine): A multiplet (sextet-like) at 4.5 – 5.0 ppm . Deshielded by the nitrogen.

  • 
     (Methylene):  Because of the adjacent chiral center, these two protons (
    
    
    
    and
    
    
    ) are diastereotopic .[3]
    • They will not appear as a simple quintet.[3]

    • Expect two distinct multiplets (complex quartets of doublets) around 1.8 – 2.0 ppm .

    • Self-Validation: Integration must sum to 2H. If it looks like a clean quintet, suspect dynamic averaging (temperature too high) or accidental equivalence (rare in high-field NMR).

  • 
     (Doublet):  The methyl attached to the chiral center (~1.5 ppm, d, 
    
    
    
    Hz).
  • 
     (Triplet):  The terminal methyl of the ethyl group (~0.8 ppm, t, 
    
    
    
    Hz).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Verify-Confirm" protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for pyrazoles to prevent aggregation and sharpen exchangeable/broad signals (though no NH is present here, DMSO stabilizes the dipole).

  • Concentration: 5-10 mg in 0.6 mL. Avoid overcrowding which causes viscosity broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Transients (Scans): Minimum 16 scans for adequate S/N on the satellite peaks (for 13C satellites check).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds. Aldehyde protons have long 
    
    
    
    relaxation times. Short D1 leads to integration errors (underestimating the CHO peak).
Step 3: The "Killer" Experiment - 1D NOE / NOESY

This is the only way to legally defensible proof of structure.

  • Irradiate (select) the Aldehyde proton (~9.9 ppm).

  • Observe the aliphatic region.[4][5]

    • Positive Result (5-CHO): Enhancement of the N-CH (methine) signal at ~4.8 ppm.

    • Negative Result (3-CHO): No enhancement of the N-CH signal. (You may see enhancement of the aromatic H4, but NOT the alkyl group).

Visualization of Logic & Pathways

Diagram 1: Structural Assignment Logic Flow

This diagram illustrates the decision matrix for assigning the regioisomer.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (DMSO-d6) Check_CHO Identify CHO Singlet (9.8 - 10.0 ppm) Start->Check_CHO Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Check_CHO->Check_Aromatic Decision_Aromatic Is there a proton > 7.8 ppm? Check_Aromatic->Decision_Aromatic Likely_3_CHO Suspect 3-CHO Isomer (H-5 is deshielded by N1) Decision_Aromatic->Likely_3_CHO Yes Likely_5_CHO Suspect 5-CHO Isomer (H-3/H-4 are < 7.7 ppm) Decision_Aromatic->Likely_5_CHO No NOE_Exp Perform 1D NOE / NOESY Irradiate CHO proton Likely_3_CHO->NOE_Exp Likely_5_CHO->NOE_Exp NOE_Result Observe N-CH (sec-butyl) Region (4.5 - 5.0 ppm) NOE_Exp->NOE_Result Confirmed_5 CONFIRMED: 5-CHO (NOE Enhancement Observed) NOE_Result->Confirmed_5 Enhancement Confirmed_3 CONFIRMED: 3-CHO (No NOE to Alkyl Group) NOE_Result->Confirmed_3 No Enhancement

Caption: Logical workflow for distinguishing 1,5-disubstituted pyrazoles from 1,3-isomers using 1H NMR and NOE.

Diagram 2: The Diastereotopic Effect

Visualizing why the methylene protons split complexly.

Diastereotopic_Effect Chiral_Center Chiral Center (C2') (R/S Mixture) Methylene Methylene (CH2) Protons Ha & Hb Chiral_Center->Methylene Induces Asymmetry Environment Magnetic Environment Methylene->Environment Ha Proton Ha (Shift X) Environment->Ha Sees different field Hb Proton Hb (Shift Y) Environment->Hb Sees different field Ha->Hb Geminal Coupling (J ~10-12 Hz)

Caption: Causal map showing how the chiral center renders adjacent methylene protons magnetically non-equivalent (diastereotopic).

Summary of Simulated Data (Reference Table)

Use this table to benchmark your experimental results.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constants (Hz)
CHO (C-5) 9.85s1H-
H-3 (Ar) 7.62d1H

H-4 (Ar) 6.90d1H

N-CH (sec-butyl) 4.85m (sextet-like)1H


(a)
1.95m (dq)1H


(b)
1.82m (dq)1H


(doublet)
1.48d3H


(triplet)
0.82t3H

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for coupling constants and chemical shift causality).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for diastereotopic proton interpretation).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general pyrazole chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Infrared spectroscopy analysis of pyrazole-5-carbaldehyde carbonyl stretch

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Deconvolution of the Carbonyl Stretch in Pyrazole-5-Carbaldehyde: A Comparative Guide

Executive Summary

The infrared (IR) analysis of pyrazole-5-carbaldehyde is not a trivial assignment of a functional group; it is a probe into the molecule's dynamic structural identity. For drug development professionals, the carbonyl stretch (


) serves as the primary reporter for tautomeric state  and hydrogen bonding networks —factors that directly dictate solubility, permeability, and ligand-protein binding affinity.

This guide compares the three primary analytical modalities—Solid-State FTIR (ATR) , Solution-Phase FTIR , and Computational (DFT) —to provide a definitive protocol for distinguishing between intermolecular aggregation and pharmacologically relevant intramolecular conformations.

Part 1: Mechanistic Context

The Tautomer-Dimer Conundrum

Pyrazole-5-carbaldehyde exists in a delicate equilibrium. The position of the carbonyl band is governed by two competing forces:

  • Annular Tautomerism: The migration of the proton between

    
     and 
    
    
    
    shifts the carbonyl between position 3 and 5 relative to the NH group.
  • Hydrogen Bonding:

    • Intermolecular:[1][2][3][4] In the solid state, pyrazoles form cyclic dimers or oligomers, significantly red-shifting the

      
       band.
      
    • Intramolecular:[1][2][5] In solution, the 5-carbaldehyde tautomer can form a pseudo-ring via a hydrogen bond between the carbonyl oxygen and the

      
      , locking the molecule in a planar conformation.
      

TautomerEquilibrium Solid Solid State (Aggregate) Intermolecular H-Bonds ν(C=O): 1660-1680 cm⁻¹ Solvent Non-Polar Solution (Dilution) Solid->Solvent Lattice Breakdown Monomer_Free Free Monomer No H-Bonds ν(C=O): ~1715 cm⁻¹ Solvent->Monomer_Free Equilibrium A Monomer_Intra Intramolecular H-Bond (Planar Lock) ν(C=O): ~1695 cm⁻¹ Solvent->Monomer_Intra Equilibrium B Monomer_Intra->Monomer_Free Solvent Polarity / Temp

Figure 1: The spectroscopic landscape of pyrazole-5-carbaldehyde. The carbonyl frequency serves as a direct readout of the aggregation state and tautomeric conformation.

Part 2: Comparative Analysis of Analytical Modalities

This section objectively compares the three approaches to analyzing the carbonyl stretch.

Method A: Solid-State FTIR (ATR/KBr)
  • Role: The baseline fingerprint.

  • Observation: The carbonyl peak appears broad and significantly red-shifted (lower wavenumber).[2]

  • Mechanism: In the crystal lattice, pyrazole-5-carbaldehyde forms strong intermolecular hydrogen bonds (dimers). This weakens the C=O bond character, lowering its vibrational frequency.[6][7]

  • Limitation: It obscures the "intrinsic" nature of the molecule. You are measuring the lattice energy, not just the molecule.

Method B: Solution-Phase FTIR (Variable Concentration)
  • Role: The deconvolution tool.

  • Observation: As the sample is diluted in a non-polar solvent (

    
     or 
    
    
    
    ), the broad aggregate peak disappears, replaced by sharper monomeric peaks.
  • Diagnostic Power: This is the only method to distinguish Inter- vs. Intramolecular bonding.

    • Intermolecular bonds break upon dilution (peak shifts blue).

    • Intramolecular bonds persist upon dilution (peak position is concentration-independent).[3]

Method C: In Silico (DFT - B3LYP/6-31G)*
  • Role: The theoretical anchor.

  • Observation: Provides the gas-phase frequency.[8]

  • Utility: DFT calculations often overestimate frequencies (requiring a scaling factor of ~0.[9]96) but accurately predict the relative shift between tautomers.

Data Summary: Carbonyl Stretch Frequencies
ParameterSolid State (ATR)Solution (

, Dilute)
DFT (Gas Phase, Scaled)
Frequency (

)
1660 – 1685 cm⁻¹ 1705 – 1720 cm⁻¹ 1715 – 1730 cm⁻¹
Peak Shape Broad, often splitSharp, distinctSingle line (Computed)
Dominant Interaction Intermolecular H-Bond (Dimer)Free Monomer / IntramolecularNone (Isolated)
Diagnostic Value Bulk Purity / PolymorphsTautomer ID / H-Bond StrengthAssignment Verification

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., the dilution check).

Protocol 1: The "Dilution Titration" (Distinguishing H-Bonds)

Objective: To determine if the carbonyl shift is due to dimerization (concentration-dependent) or intramolecular locking (concentration-independent).

  • Preparation:

    • Prepare a stock solution of pyrazole-5-carbaldehyde in anhydrous

      
       (Spectroscopic Grade) at 0.1 M.
      
    • Critical Step: Ensure the solvent is dry; water will compete for H-bonds and skew results (appears as broad OH stretch >3400 cm⁻¹).

  • Acquisition (Series):

    • Scan 1: Record spectrum of 0.1 M solution (0.1 mm path length cell).

    • Scan 2: Dilute 1:10 (0.01 M). Record spectrum (1.0 mm path length cell to maintain absorbance).

    • Scan 3: Dilute 1:100 (0.001 M). Record spectrum.

  • Analysis:

    • Overlay the carbonyl region (1600–1800 cm⁻¹).

    • Result A: If the peak at ~1670 cm⁻¹ decreases and a new peak at ~1715 cm⁻¹ grows, the interaction was Intermolecular (Aggregation).

    • Result B: If the peak position remains constant, the interaction is Intramolecular .

Protocol 2: ATR Surface Preparation (Contamination Control)

Objective: Prevent "ghost" peaks from previous samples, which is critical when analyzing weak carbonyl overtones.

  • Clean: Wipe the crystal (Diamond/ZnSe) with isopropanol.

  • Verify: Run a "background" scan. If any peaks appear >0.002 Abs, reclean.

  • Load: Apply solid sample. Apply pressure until the specific peaks saturate (do not over-pressurize, as pressure can induce polymorphic transitions in pyrazoles).

Part 4: Visualizing the Workflow

ExperimentalWorkflow Start Start: Unknown Pyrazole Sample SolidScan Step 1: Solid State ATR (Check for broad band ~1670 cm⁻¹) Start->SolidScan Decision Is ν(C=O) < 1700 cm⁻¹? SolidScan->Decision SolutionPrep Step 2: Dissolve in CCl₄/CHCl₃ (0.01 M) Decision->SolutionPrep Yes (Ambiguous) Compare Step 3: Compare Spectra (Solid vs. Solution) SolutionPrep->Compare Result_Inter Peak Shifts Blue (>1710 cm⁻¹) Conclusion: Intermolecular H-Bonding Compare->Result_Inter Shift Observed Result_Intra Peak Remains Red-Shifted Conclusion: Intramolecular H-Bonding Compare->Result_Intra No Shift

Figure 2: Decision tree for assigning the carbonyl stretch mode.

References

  • Catalán, J., et al. (2007). "Hydrogen bonding lights up overtones in pyrazoles." Journal of Chemical Physics. Link

  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard reference for Carbonyl shifts). Link

  • Acosta-Quiroga, K., et al. (2021). "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights." Journal of Molecular Structure. Link

  • Alkorta, I., & Elguero, J. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization." Molecules. Link

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. We will explore the causal relationships behind experimental choices, establish a self-validating analytical system, and compare the final method against viable alternatives, supported by experimental data and authoritative protocols.

Introduction: The Analytical Imperative for Heterocyclic Building Blocks

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds that form the structural core of numerous pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2] The carbaldehyde functional group and the N-substituted pyrazole ring make it a versatile synthetic intermediate for building more complex molecular architectures.[3][4]

The purity of such starting materials is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[5] Impurities can arise from the synthesis process, degradation, or improper storage and may be inactive, reduce the product's potency, or be toxic. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity testing due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

This guide details the strategic development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, its validation according to International Council for Harmonisation (ICH) guidelines, and a critical comparison with other analytical approaches.

Analyte Characterization: The Foundation of Method Development

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential, as this informs every subsequent decision.[7]

  • Structure and Polarity: The molecule contains a moderately polar aromatic pyrazole ring, a nonpolar sec-butyl group, and a polar carbaldehyde group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) chromatography, where it can interact with both a nonpolar stationary phase and a polar mobile phase.

  • Chromophore: The conjugated system of the pyrazole ring and the carbonyl group (C=O) of the carbaldehyde results in strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice.

  • Potential Impurities: A successful purity method must separate the active pharmaceutical ingredient (API) from all potential impurities. For 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde, these can include:

    • Process-Related Impurities: Unreacted starting materials, isomers (e.g., substitution at a different nitrogen), or by-products from side reactions.

    • Degradation Products: The carbaldehyde moiety is susceptible to oxidation to a carboxylic acid or reduction to an alcohol. The pyrazole ring can also be subject to degradation under harsh conditions. A method that can separate these degradants is termed "stability-indicating."[8]

Strategic HPLC Method Development

The development process is a systematic workflow aimed at achieving optimal separation of the main compound from all known and potential impurities.

HPLC_Development_Workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Mobile Phase Optimization cluster_stress Phase 3: Specificity Confirmation cluster_final Phase 4: Finalization Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Column Selection (e.g., C18, 150x4.6mm, 5µm) Analyte->Column Informs choice Solvent Organic Solvent Screening (Acetonitrile vs. Methanol) Column->Solvent Defines context for Detector Detector Wavelength (PDA Scan for λmax) Detector->Solvent Gradient Gradient Elution Profile (Scouting Run: 5-95% B) Solvent->Gradient Iterative refinement pH Mobile Phase pH/Buffer (e.g., 0.1% Formic Acid) Gradient->pH Iterative refinement Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) pH->Forced_Deg Peak_Purity Peak Purity Assessment (Using PDA Detector) Forced_Deg->Peak_Purity Generates samples for Optimized_Method Optimized & Validated Method Peak_Purity->Optimized_Method Confirms specificity for

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is only from the analyte of interest.No interference from blanks, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.999.
Linearity To show that results are directly proportional to concentration.Correlation coefficient (R²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision To demonstrate the method's repeatability.Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD ≤ 2.0% and system suitability parameters pass under varied conditions (e.g., flow rate ±10%, pH ±0.2). [6]

Final Method Protocol and Experimental Procedures

Optimized HPLC Method
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (30% B), 2-15 min (30-70% B), 15-18 min (70-90% B), 18-20 min (90% B), 20.1-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection 254 nm
Diluent Acetonitrile/Water (50:50, v/v)
Experimental Protocol: Linearity Study
  • Prepare a Stock Solution: Accurately weigh 25 mg of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde reference standard and dissolve in 25.0 mL of diluent to get a 1000 µg/mL stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Processing: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the equation of the line, correlation coefficient (R²), and y-intercept.

Comparative Analysis of Alternative Purity Methods

While RP-HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

TechniquePrincipleApplicability to 1-(sec-Butyl)-1H-pyrazole-5-carbaldehydeAdvantagesLimitations
Developed RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for separating moderately polar organic molecules and their impurities.High resolution, specificity (stability-indicating), excellent precision and accuracy, easily validated.Requires specialized equipment and solvents.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Potentially Suitable. The analyte must be thermally stable and sufficiently volatile.Excellent for volatile impurities (e.g., residual solvents). High sensitivity with detectors like FID.May require derivatization if the analyte has low volatility or is thermally labile. Not suitable for non-volatile degradants.
Spectrophotometry (UV-Vis) Measures light absorbance after derivatization (e.g., with 2,4-DNPH). [9]Limited. Can quantify total aldehydes but cannot distinguish the main analyte from aldehyde-containing impurities.Simple, rapid, and inexpensive. Good for screening.Lacks specificity for purity analysis. Cannot provide a comprehensive impurity profile. [10]
Chiral HPLC Uses a chiral stationary phase (CSP) to separate enantiomers.Niche Application. Only necessary if the stereochemical purity of the sec-butyl group's chiral center is a critical quality attribute.The only reliable method to determine enantiomeric excess. [11]More expensive columns, method development can be more complex. Not needed for general purity unless specified.

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, specific, and validated system for the purity determination of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. Through systematic development and rigorous validation as prescribed by ICH guidelines, the method is proven to be stability-indicating, making it suitable for quality control, stability studies, and regulatory submissions. While alternative methods like GC and spectrophotometry have their applications, they lack the comprehensive specificity required for a complete impurity profile. For definitive purity analysis of this critical pharmaceutical intermediate, the developed RP-HPLC method stands as the superior and most reliable choice. Further characterization of unknown degradation products could be achieved by interfacing this method with a mass spectrometer (LC-MS).

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: ResearchGate URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles Source: SynThink Research Chemicals URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]

  • Title: The Recent Development of the Pyrazoles : A Review Source: TSI Journals URL: [Link]

  • Title: Hplc method development and validation: an overview Source: International Journal of Pharmaceutical Research & Analysis URL: [Link]

  • Title: HPLC method development and validation – An overview Source: ResearchGate URL: [Link]

  • Title: quantitatively determine aldehydes: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek, Inc. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: HPLC method for purifying organic compounds Source: Google Patents URL
  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds Source: International Journal of Trend in Scientific Research and Development URL: [Link]

Sources

A Comparative Guide to the Structural Characterization of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of an active pharmaceutical ingredient (API). This guide offers a comprehensive comparison of analytical methodologies for the structural characterization of potential impurities in 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde, a key building block in the synthesis of various therapeutic agents. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for scientists navigating the complexities of impurity profiling.

The Imperative of Impurity Profiling in Drug Development

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a new drug substance at a level of 0.1% or higher.[1] This stringent requirement underscores the potential for impurities to impact the pharmacological and toxicological profile of the final drug product. For a molecule like 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde, impurities can arise from various stages, including the synthesis of the pyrazole core, the introduction of the carbaldehyde functionality, or degradation over time. Understanding the synthetic pathway is therefore paramount to predicting and identifying potential process-related impurities.

A common synthetic route to N-substituted pyrazole-5-carbaldehydes involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by formylation. A significant challenge in the synthesis of 1,5-disubstituted pyrazoles is the potential for the formation of regioisomers, where the substituents are at different positions on the pyrazole ring.[2] For instance, the reaction could yield the 1,3-disubstituted isomer as a significant impurity. Another potential source of impurities is the formylation step itself, such as the Vilsmeier-Haack reaction, which can sometimes lead to side products.[3] Furthermore, degradation of the API under various stress conditions can introduce new impurities.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the comprehensive structural characterization of these impurities.

Comparative Analysis of Analytical Techniques

The effective characterization of impurities in 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde necessitates a multi-pronged analytical approach. Each technique offers unique advantages and, when used in concert, provides a complete picture of the impurity profile.

Analytical TechniquePrimary ApplicationKey AdvantagesLimitations
HPLC/UPLC Separation and QuantificationHigh resolution for separating closely related isomers.[4] Established methods for purity assessment and quantification.[5][6][7]Does not provide definitive structural information on its own.
Mass Spectrometry (MS) Molecular Weight Determination and Structural CluesHigh sensitivity for detecting trace-level impurities. Provides molecular weight and fragmentation data for structural elucidation.Isomers may have identical mass and similar fragmentation, requiring chromatographic separation.
NMR Spectroscopy Definitive Structure ElucidationProvides detailed information on the molecular structure, including connectivity and stereochemistry.[8][9][10] Essential for distinguishing between constitutional isomers.[2]Lower sensitivity compared to MS. Requires higher sample concentrations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of impurity profiling, offering unparalleled ability to separate the API from its structurally similar impurities. The choice of stationary and mobile phases is critical for achieving the desired resolution.

Experimental Protocol: HPLC Method for Impurity Profiling

  • Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for pyrazole derivatives.

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in water. The acidifier improves peak shape for the basic pyrazole ring.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm). A PDA detector allows for the examination of the entire UV spectrum of each peak to check for co-elution.

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde and its likely impurities.

  • Formic Acid: The addition of a small amount of acid to the mobile phase protonates the pyrazole nitrogen atoms, reducing peak tailing and improving chromatographic performance.

  • Gradient Elution: This is crucial for separating impurities that may have significantly different polarities from the API, ensuring that both early and late-eluting compounds are detected.

Logical Workflow for HPLC Method Development

cluster_0 HPLC Method Development Start Define Separation Goal: API from Impurities Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Start->Column_Selection Initial Choice Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase Test with different solvents Gradient_Opt Gradient Optimization Mobile_Phase->Gradient_Opt Refine separation Final_Method Validated Stability- Indicating Method Gradient_Opt->Final_Method Validate

Caption: A streamlined workflow for developing a robust HPLC method for impurity profiling.

Mass Spectrometry (MS): Unveiling Molecular Weights and Fragments

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination for impurity profiling. It provides molecular weight information for each separated peak, which is a critical first step in structural elucidation.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization source is crucial for successfully analyzing pyrazole derivatives.

Ionization TechniquePrincipleBest Suited ForApplication to Pyrazole Carbaldehydes
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.Polar and large molecules.[11]Generally effective for pyrazoles due to the presence of nitrogen atoms that can be readily protonated.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.Less polar and more volatile compounds.[11]Can be a good alternative if ESI response is poor, as pyrazole derivatives have moderate polarity.

For 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde, ESI in positive ion mode is typically the preferred starting point due to the basicity of the pyrazole ring, which readily accepts a proton to form a [M+H]⁺ ion.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the HPLC method described previously.

  • MS System: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is highly recommended.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. For targeted analysis of known impurities, tandem MS (MS/MS) can be used to generate fragmentation data.

  • Analysis: Extract the mass spectra for each chromatographic peak. The accurate mass measurement from HRMS can be used to propose elemental compositions for the parent ion and its fragments.

Interpreting Fragmentation Patterns:

The fragmentation of pyrazoles in MS is influenced by the substituents. Common fragmentation pathways include the loss of small neutral molecules like HCN and N₂ from the pyrazole ring.[12] The sec-butyl group can undergo characteristic fragmentation through the loss of alkyl radicals. Analysis of these fragmentation patterns provides valuable clues to the structure of the impurities. For example, a regioisomeric impurity would likely exhibit a similar molecular weight but a different fragmentation pattern upon MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

While HPLC and MS can provide strong evidence for the identity of an impurity, NMR spectroscopy is the definitive technique for unambiguous structure elucidation, especially for distinguishing between isomers.

Key NMR Experiments for Impurity Characterization:

  • ¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts of the pyrazole ring protons and the aldehyde proton are highly diagnostic.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon is particularly informative.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the substitution pattern on the pyrazole ring by observing correlations between the sec-butyl protons and the pyrazole carbons, and between the aldehyde proton and the pyrazole carbons.[13]

Distinguishing Regioisomers using NMR:

The primary challenge in characterizing impurities of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is likely the differentiation from its 1,3- and 1,4-substituted isomers. HMBC is the key experiment for this purpose. For the desired 1,5-isomer, one would expect to see HMBC correlations between the protons of the sec-butyl group and the C5 and N1 positions of the pyrazole ring, and between the aldehyde proton and the C5 and C4 positions. A different pattern of correlations would be observed for the other regioisomers.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Data Analysis: Assign all proton and carbon signals and use the 2D correlation data to piece together the molecular structure.

Workflow for Structural Elucidation of an Unknown Impurity

cluster_1 Impurity Characterization Workflow Start Detect Unknown Peak in HPLC-UV LCMS LC-MS Analysis Start->LCMS Initial Investigation Propose_Formula Propose Elemental Composition (from HRMS) LCMS->Propose_Formula Determine Molecular Weight Isolate Isolate Impurity (Prep-HPLC) Propose_Formula->Isolate For definitive structure NMR Acquire NMR Data (1H, 13C, 2D) Isolate->NMR Acquire detailed data Elucidate Elucidate Structure NMR->Elucidate Interpret spectra Confirm Confirm Structure (Synthesis of Standard) Elucidate->Confirm Final Confirmation

Caption: An integrated workflow for the identification and structural elucidation of unknown impurities.

Forced Degradation Studies: Probing the Stability of the Molecule

To ensure the stability of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde and to develop a truly stability-indicating analytical method, forced degradation studies are essential.[11][14][15][16] These studies involve subjecting the API to harsh conditions to accelerate its decomposition.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.[15]

  • Oxidation: 3% H₂O₂ at room temperature.[15]

  • Thermal Degradation: Heating the solid API at a high temperature (e.g., 105 °C).

  • Photodegradation: Exposing the API to UV and visible light as per ICH Q1B guidelines.

The samples from these stress studies are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the API and from each other. Any significant degradants should be isolated and structurally characterized using the MS and NMR techniques described above.

Conclusion

The structural characterization of impurities in 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a critical task that relies on the synergistic use of modern analytical techniques. HPLC provides the necessary separation power, MS offers crucial molecular weight and fragmentation information, and NMR delivers the definitive structural elucidation. By understanding the potential synthetic byproducts, such as regioisomers, and by performing comprehensive forced degradation studies, researchers can develop a robust impurity control strategy. This not only ensures regulatory compliance but also builds a deep understanding of the molecule's chemical behavior, ultimately contributing to the development of safer and more effective medicines.

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A Comparative Guide to the Structural Elucidation of Pyrazole-5-Carbaldehyde Derivatives: Beyond a Single Method

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their diverse biological activities, ranging from anti-inflammatory to anticancer properties, are intrinsically linked to their precise three-dimensional architecture.[1][3] Consequently, the unambiguous determination of their molecular structure is not merely a routine characterization step but a critical prerequisite for understanding structure-activity relationships (SAR) and advancing rational drug design. This guide provides a comparative analysis of the primary analytical techniques employed for the structural characterization of pyrazole derivatives, with a focus on X-ray crystallography, while also exploring the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. While specific crystallographic data for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde derivatives are not publicly available at the time of this writing, this guide will leverage data from closely related pyrazole analogues to provide researchers with the necessary framework for experimental design and data interpretation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most definitive method for determining the absolute three-dimensional structure of a molecule.[4][5] It provides an atomic-level map of the molecule, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[5][6]

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: A generalized workflow for small molecule X-ray crystallography.

Key Experimental Considerations:
  • Crystal Growth: The adage "garbage in, garbage out" is particularly apt for crystallography. Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion are common techniques. The choice of solvent is critical and often requires screening a variety of options.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas to minimize thermal motion and radiation damage. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.[7]

Representative Crystallographic Data for Pyrazole Derivatives

While data for 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde is not available, the following table presents crystallographic data for other pyrazole derivatives to illustrate the type of information obtained from an X-ray diffraction experiment.

Compound NameSpace GroupUnit Cell DimensionsR-factorCCDC Number
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[8]P2₁/ca = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å0.045Not Specified
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[9]P2₁/ca = 9.3725(6) Å, b = 20.0436(12) Å, c = 15.3281(11) Å, β = 102.896(6)°0.0575Not Specified
4-Iodo-1H-pyrazole[10]P2₁/ca = 8.433(3) Å, b = 5.341(2) Å, c = 11.082(4) Å, β = 109.846(10)°0.03212248512

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

A Multi-faceted Approach: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties often requires a combination of analytical methods.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12][13] For pyrazole derivatives, NMR is indispensable for:

  • Confirming Connectivity: 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular skeleton.[14]

  • Distinguishing Isomers: NMR techniques, particularly 2D methods like NOESY, can be used to differentiate between regioisomers, which is a common challenge in pyrazole synthesis.[1]

  • Studying Tautomerism: Pyrazoles can exist as tautomers, and NMR is an excellent technique for studying these dynamic processes in solution.[15]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[12][13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is crucial for confirming the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[12]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[16] DFT calculations can be used to:

  • Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR frequencies can aid in the interpretation of experimental spectra.

  • Determine Relative Stabilities: Computational modeling can be used to predict the relative stabilities of different isomers or conformers.[17]

  • Investigate Reaction Mechanisms: Theoretical calculations can provide insights into the mechanisms of chemical reactions, aiding in the optimization of synthetic routes.

Comparative Analysis of Key Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State of Matter Solid (single crystal)SolutionGas phase (ions)
Information Provided 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, isomer differentiation, solution dynamicsMolecular weight, elemental formula, fragmentation
Strengths Unambiguous determination of absolute structureExcellent for isomer differentiation, non-destructiveHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, solid-state conformation may differ from solutionProvides indirect structural information, can be complex to interpretProvides limited information on stereochemistry

Selecting the Right Tool for the Job: A Decision-Making Framework

The choice of analytical technique(s) depends on the specific research question and the stage of the drug discovery process.

decision_tree start New Pyrazole Derivative Synthesized confirm_identity Confirm Molecular Formula? start->confirm_identity elucidate_connectivity Elucidate Connectivity & Isomerism? confirm_identity->elucidate_connectivity No hrms High-Resolution Mass Spectrometry confirm_identity->hrms Yes determine_3d_structure Determine Absolute 3D Structure? elucidate_connectivity->determine_3d_structure No nmr 1D & 2D NMR Spectroscopy elucidate_connectivity->nmr Yes xray Single-Crystal X-ray Crystallography determine_3d_structure->xray Yes end Characterization Complete determine_3d_structure->end No hrms->elucidate_connectivity nmr->determine_3d_structure xray->end

Caption: A decision-making flowchart for selecting analytical techniques.

Conclusion

The structural characterization of novel pyrazole-5-carbaldehyde derivatives is a critical undertaking that relies on a synergistic combination of analytical techniques. While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, NMR spectroscopy and mass spectrometry are essential for confirming identity and understanding behavior in solution. Furthermore, computational chemistry offers a powerful predictive tool that can guide experimental design and aid in data interpretation. By employing a multi-technique approach, researchers can gain a comprehensive understanding of their molecules, paving the way for the development of new and improved therapeutics.

References

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  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1187-1190.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances, 13(15), 10074-10089.
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  • Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-3-(3-aryltriaz-1-en-1-yl)maleonitriles: A comparison study. (2021). Kuwait Journal of Science, 48(3).
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  • Synthesis, crystal structure, spectroscopic, antidiabetic, antioxidant and computational investigations of Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate. (2025).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde. As a specialized research chemical, it may lack extensive, publicly available safety data. Therefore, this guide is built upon the foundational principles of chemical safety, treating the substance as hazardous based on the known toxicological profiles of its core chemical structures: the pyrazole ring and the aldehyde functional group. This protocol is designed for researchers, scientists, and drug development professionals operating in a controlled laboratory environment.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is mandatory. The toxicological profile of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is not fully characterized. Consequently, we must infer its potential hazards from structurally analogous compounds. This conservative approach ensures the highest level of safety.

The pyrazole moiety itself is known to possess biological activity and potential toxicity.[1][2] The parent compound, pyrazole, is harmful if swallowed, toxic in contact with skin, and can cause organ damage through prolonged exposure.[3] The aldehyde group is often associated with irritation to the skin, eyes, and respiratory system.[4][5]

Based on data from similar pyrazole-carbaldehyde compounds, the following hazards should be assumed for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde:

Potential Hazard Basis of Assessment (Structural Analogs) GHS Hazard Codes (Anticipated)
Acute Oral Toxicity Harmful if swallowed (1H-Pyrazole-5-carbaldehyde, Pyrazole)[3][5][6]H302: Harmful if swallowed
Skin Irritation/Toxicity Causes skin irritation; Toxic in contact with skin (Pyrazole, various pyrazole-carbaldehydes)[3][5][7][8]H311: Toxic in contact with skinH315: Causes skin irritation
Serious Eye Damage Causes serious eye damage/irritation (1H-Pyrazole-5-carbaldehyde, Pyrazole)[3][5][6][8]H318/H319: Causes serious eye damage/irritation
Respiratory Irritation May cause respiratory irritation (1-Methyl-1H-pyrazole-5-carbaldehyde, 1H-Pyrazole-5-carbaldehyde)[5][7][8]H335: May cause respiratory irritation
Aquatic Toxicity Harmful to aquatic life with long-lasting effects (Pyrazole)[3]H412: Harmful to aquatic life with long lasting effects

Given these potential risks, under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems .[9][10] All waste must be managed as regulated hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department.[10][11]

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following must be worn at all times when handling the pure compound or its waste products.

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential contact with the solid/powder, which are assumed to cause serious eye damage.[3][12]
Hand Protection Nitrile rubber gloves (minimum)Provides a barrier against skin contact. Analogs are known skin irritants and are toxic upon dermal contact.[3][7] Always inspect gloves before use.[7][13]
Body Protection Chemical-resistant lab coatProtects against contamination of personal clothing.[14]
Respiratory Protection Required when dusts are generated (e.g., handling the solid)Use a NIOSH-approved respirator if working outside of a certified chemical fume hood where aerosols or dust may be generated.[3][14]

Emergency Protocol: Spill Management

Accidental spills must be treated as a hazardous event. All materials used for cleanup are to be disposed of as hazardous waste.[10][15]

Step-by-Step Spill Cleanup:

  • Evacuate & Alert : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don PPE : Before approaching the spill, don the full PPE outlined in Section 2.

  • Containment : For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material and any remaining solid into a designated, sealable hazardous waste container.[14][16]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be collected for hazardous waste disposal.[3]

  • Labeling & Disposal : Seal the container holding the spill cleanup debris, label it clearly as "Hazardous Waste: Spill Debris containing 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde," and arrange for pickup with your EH&S department.

Standard Operating Procedure: Waste Disposal

This protocol covers the disposal of the neat compound, solutions, contaminated labware, and empty containers. In-laboratory treatment or neutralization of this waste is not recommended due to the potential for unknown reactions and regulatory non-compliance.[4]

Phase 1: Waste Collection and Segregation
  • Designate a Waste Container : Select a chemically compatible container for liquid waste, typically a glass bottle or a high-density polyethylene (HDPE) carboy. Ensure the container is in good condition with a secure, leak-proof cap.[9][11]

  • Proper Labeling : The container must be labeled before any waste is added. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde".[11]

    • An accurate estimation of the concentration and the full names of any solvents present.

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[11][17] This area must be at or near the point of generation and under the control of the lab personnel.[11] Crucially, this waste must be segregated from incompatible materials, such as:

    • Strong Oxidizing Agents

    • Strong Reducing Agents[7]

    • Acids and Bases[11]

  • Container Management : Keep the waste container closed at all times except when adding waste.[9][11] Do not leave a funnel in the opening.

Phase 2: Disposal of Contaminated Solids
  • Collection : Any disposable labware that has come into contact with the chemical (e.g., pipette tips, contaminated gloves, weighing paper, absorbent pads) must be considered solid hazardous waste.

  • Packaging : Collect these items in a designated, lined container or a sealed, heavy-duty plastic bag.

  • Labeling : Label the container or bag as "Hazardous Waste: Solid Debris contaminated with 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde."

  • Disposal : Arrange for pickup via your institution's EH&S department.

Phase 3: Decontamination of "Empty" Containers

An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal or reuse.[15]

  • Triple Rinsing : This is the standard procedure for decontaminating empty chemical containers.[9][10]

    • First Rinse : Add a small amount of a suitable solvent (one that readily dissolves the compound, such as ethanol, isopropanol, or acetone) to the empty container. Cap and swirl thoroughly to dissolve any residue. This first rinseate is hazardous and MUST be collected in your designated liquid hazardous waste container. [9]

    • Second & Third Rinses : Repeat the rinse process two more times. Depending on local regulations and institutional policy, these subsequent rinses may also need to be collected as hazardous waste. Consult your EH&S office for specific guidance.

  • Final Disposal : Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste. Obliterate or remove the original chemical label completely to avoid confusion.[9][10] Dispose of the container in the appropriate receptacle (e.g., glass disposal box).[9]

Phase 4: Final Disposal Coordination
  • Request Pickup : Once your hazardous waste container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution's EH&S department.[9][11]

  • Documentation : Ensure all labeling is accurate and legible to facilitate safe transport and final disposal by trained professionals.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

Caption: Decision workflow for the proper segregation and disposal of different waste streams containing 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.